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Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate Documentation Hub

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  • Product: Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate
  • CAS: 1691046-87-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodology of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate

Executive Summary In modern medicinal chemistry, the pyrazolo[1,5- a ]pyridine scaffold has emerged as a highly privileged, nitrogen-rich bicyclic core. It frequently serves as a metabolically stable bioisostere for indo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyrazolo[1,5- a ]pyridine scaffold has emerged as a highly privileged, nitrogen-rich bicyclic core. It frequently serves as a metabolically stable bioisostere for indoles, azaindoles, and imidazo[1,2- a ]pyridines. Ethyl 5-chloropyrazolo[1,5- a ]pyridine-2-carboxylate (CAS: 1691046-87-3) is a highly sought-after building block characterized by a molecular weight of 224.64 g/mol [1][2].

This technical guide provides an in-depth analysis of the compound’s physicochemical properties, its pharmacological utility in targeted drug discovery, and a field-proven, self-validating synthetic protocol for its preparation.

Physicochemical and Structural Profiling

Understanding the exact molecular parameters of a building block is critical for predicting its behavior in downstream functionalization and biological assays. The 5-chloro substitution introduces a metabolic block against cytochrome P450-mediated oxidation while providing a vector for halogen bonding within kinase active sites. The ethyl 2-carboxylate acts as a versatile synthetic handle for subsequent amidation or saponification.

Quantitative Data Summary
PropertyValue
Chemical Name Ethyl 5-chloropyrazolo[1,5- a ]pyridine-2-carboxylate
CAS Registry Number 1691046-87-3[1]
Molecular Formula C₁₀H₉ClN₂O₂[3]
Molecular Weight 224.64 g/mol
Monoisotopic Mass 224.03525 Da[3]
SMILES CCOC(=O)C1=NN2C=CC(=CC2=C1)Cl[3]
InChIKey DRNRFNICAFDMOS-UHFFFAOYSA-N[3]

Pharmacological Significance in Drug Discovery

The pyrazolo[1,5- a ]pyridine core is a cornerstone in the development of modern therapeutics, particularly in oncology and immunology. Recent structural biology efforts have demonstrated that derivatives of this scaffold act as potent and selective dual inhibitors of PI3Kγ and PI3Kδ[4][5].

When designing kinase inhibitors, the planar geometry of the pyrazolo[1,5- a ]pyridine system allows it to intercalate deeply into the ATP-binding pocket. The nitrogen atom at the 1-position frequently serves as a critical hydrogen bond acceptor, interacting with the hinge region backbone (e.g., Val882 in PI3Kγ)[5]. The strategic placement of the chlorine atom at the 5-position in Ethyl 5-chloropyrazolo[1,5- a ]pyridine-2-carboxylate not only enhances the lipophilicity of the resulting lead compounds but also exploits favorable halogen-π or halogen-protein interactions, significantly boosting target residence time.

Synthetic Methodology & Experimental Protocol

The most robust and regioselective method for synthesizing 2-substituted pyrazolo[1,5- a ]pyridines is the [3+2] cycloaddition of an N -aminopyridinium ylide with an electron-deficient alkyne[6].

Causality and Mechanistic Rationale

The endocyclic nitrogen of 4-chloropyridine is inherently electron-deficient due to the inductive withdrawal of the para-chlorine atom. This reduced nucleophilicity makes standard amination challenging. To overcome this thermodynamic barrier, highly electrophilic amination reagents such as O -(mesitylsulfonyl)hydroxylamine (MSH) or O -(2,4-dinitrophenyl)hydroxylamine (DPH) must be used to ensure quantitative conversion to the N -aminopyridinium salt.

Subsequent treatment with a mild base generates the reactive N -iminopyridinium ylide in situ. This 1,3-dipole selectively reacts with ethyl propiolate. The regioselectivity of this cycloaddition is strictly governed by the steric bulk of the ester group and the electronic polarization of the ylide, exclusively yielding the 2-carboxylate derivative after spontaneous oxidative aromatization[6].

Step-by-Step Experimental Protocol

Step 1: Preparation of the N -Aminopyridinium Salt

  • Dissolve 4-chloropyridine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Dropwise, add a solution of O -(mesitylsulfonyl)hydroxylamine (MSH) (1.1 equiv) in DCM. Rationale: Slow addition prevents exothermic degradation of the highly reactive MSH.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Precipitate the resulting 1-amino-4-chloropyridin-1-ium mesitylenesulfonate salt by adding cold diethyl ether. Filter, wash with ether, and dry under vacuum.

Step 2: [3+2] Cycloaddition and Aromatization

  • Suspend the isolated N -aminopyridinium salt (1.0 equiv) in anhydrous N,N -dimethylformamide (DMF).

  • Add ethyl propiolate (1.5 equiv) and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv). Rationale: K₂CO₃ deprotonates the salt to form the transient N -iminopyridinium ylide, triggering the cycloaddition.

  • Stir the mixture at 60 °C for 12 hours open to the air. Rationale: Atmospheric oxygen serves as the terminal oxidant required to drive the aromatization of the dihydropyrazolo[1,5- a ]pyridine intermediate into the final aromatic product.

Step 3: Workup and Purification (Self-Validating System)

  • Quench the reaction with distilled water and extract three times with ethyl acetate (EtOAc).

  • Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product typically elutes as a distinct, UV-active band (254 nm).

Mechanistic Pathway Visualization

The following diagram maps the logical progression and intermediate states of the synthesis, highlighting the critical transition from the starting material to the target compound.

Mechanism N1 4-Chloropyridine (Starting Material) N3 N-Amino-4-chloropyridinium Salt (Reactive Intermediate) N1->N3 N-Amination N2 Amination Reagent (e.g., MSH or O-DPP) N2->N3 N5 Base-Promoted [3+2] Cycloaddition (K2CO3, Solvent) N3->N5 Ylide Formation N4 Ethyl Propiolate (Dipolarophile) N4->N5 N6 Dihydropyrazolo[1,5-a]pyridine (Cycloadduct) N5->N6 Cycloaddition N7 Oxidative Aromatization (Air or Oxidant) N6->N7 -H2 N8 Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate (Target Compound) N7->N8 Aromatization

Caption: Mechanistic workflow for the synthesis of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate.

Analytical Validation

To establish a self-validating workflow, the isolated product must be subjected to orthogonal analytical techniques to confirm structural integrity and purity before deployment in biological assays:

  • ESI-LC/MS: The primary diagnostic tool. The presence of the 5-chloro substituent will manifest as a distinct M/M+2 isotopic cluster in a 3:1 ratio. The monoisotopic [M+H]+ peak must be observed at m/z 225.04 [3].

  • ¹H NMR (400 MHz, CDCl₃): The proton at C-3 on the pyrazole ring is highly diagnostic and typically appears as a sharp singlet around 7.0–7.2 ppm. The pyridine ring protons will show coupling patterns indicative of the 5-chloro substitution (e.g., a doublet for H-7, a doublet of doublets for H-6, and a fine doublet for H-4). The ethyl ester will present as a classic quartet (~4.4 ppm) and triplet (~1.4 ppm).

References

  • PubChemLite Database. "Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate (C10H9ClN2O2)." Université du Luxembourg. Available at:[Link]

  • Wang, C. et al. "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors." Journal of Medicinal Chemistry, 2024, 67(17). Available at:[Link]

  • Zhao, P. et al. "Synthesis of 2- and 2,3-Substituted Pyrazolo[1,5-a]pyridines: Scope and Mechanistic Considerations of a Domino Direct Alkynylation and Cyclization of N-Iminopyridinium Ylides." The Journal of Organic Chemistry, 2011, 76(19). Available at:[Link]

  • Accela ChemBio. "Product Specification: Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate SY199437." Available at:[Link]

Sources

Exploratory

In-Depth Technical Guide: High-Resolution ¹H and ¹³C NMR Spectral Analysis of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate

Executive Summary Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate is a highly functionalized, nitrogen-rich fused bicyclic heterocycle. The pyrazolo[1,5-a]pyridine scaffold acts as a critical bioisostere for indoles...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate is a highly functionalized, nitrogen-rich fused bicyclic heterocycle. The pyrazolo[1,5-a]pyridine scaffold acts as a critical bioisostere for indoles and azaindoles, making it a privileged structure in modern drug discovery. Notably, derivatives of this core are actively utilized in the development of potent Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, which are critical targets in oncology and epigenetic modulation[1].

For researchers and drug development professionals synthesizing this intermediate, unambiguous structural verification is paramount. The regioselective outcome of its synthesis—specifically ensuring the carboxylate is at the C-2 position rather than C-3, and the chlorine is fixed at C-5—relies entirely on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. This whitepaper provides a comprehensive, self-validating framework for the synthesis and precise ¹H and ¹³C NMR spectral assignment of this compound.

Mechanistic Synthesis & Self-Validating Protocol

The construction of the pyrazolo[1,5-a]pyridine core typically leverages a regioselective [3+2] cycloaddition[2]. The reaction between an N-aminopyridinium ylide and an electron-deficient alkyne (ethyl propiolate) is the industry standard for accessing this scaffold[3].

Step-by-Step Synthetic Methodology
  • N-Amination: Dissolve 4-chloropyridine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Dropwise add a solution of O-(mesitylsulfonyl)hydroxylamine (MSH) (1.1 eq) in DCM. Stir for 2 hours to form the N-amino-4-chloropyridinium mesitylsulfonate salt.

  • Isolation: Precipitate the highly reactive intermediate salt using cold diethyl ether, filter under an inert atmosphere, and dry under a vacuum.

  • [3+2] Cycloaddition: Suspend the N-aminopyridinium salt (1.0 eq) in N,N-dimethylformamide (DMF). Add ethyl propiolate (1.5 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Cyclization & Aromatization: Stir the mixture at room temperature for 12 hours. The base deprotonates the amine to form an N-ylide, which undergoes a regioselective 1,3-dipolar cycloaddition with the alkyne. Subsequent oxidative aromatization yields the fused bicyclic system.

  • Purification: Quench the reaction with distilled water, extract with ethyl acetate, dry the organic layer over Na₂SO₄, and purify via silica gel column chromatography (Hexanes/EtOAc gradient).

Synthesis A 4-Chloropyridine C N-Amino-4-chloro- pyridinium salt A->C N-Amination B O-(Mesitylsulfonyl) hydroxylamine B->C E Ethyl 5-chloropyrazolo [1,5-a]pyridine-2-carboxylate C->E [3+2] Cycloaddition D Ethyl Propiolate + K2CO3 D->E

Synthetic workflow for the target pyrazolo[1,5-a]pyridine via [3+2] cycloaddition.

High-Resolution NMR Spectral Data & Causality

To ensure a self-validating system, the NMR protocol must be rigorously standardized.

Step-by-Step NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). CDCl₃ is chosen to minimize exchangeable proton interference and provide sharp resolution for aromatic couplings.

  • Instrument Calibration: Tune and match the NMR probe to ¹H (400 MHz) and ¹³C (100 MHz) frequencies. Lock the spectrometer to the deuterium signal of CDCl₃.

  • ¹H NMR Acquisition: Execute a standard 1D proton sequence (zg30) with a spectral width of 12 ppm, 64k data points, and 16 scans. Set the relaxation delay (D1) to 2.0 seconds to ensure the quantitative integration of the ethyl ester protons against the core aromatic protons.

  • ¹³C NMR Acquisition: Execute a proton-decoupled ¹³C sequence (zgpg30) with a spectral width of 250 ppm, 64k data points, and 1024 scans.

¹H NMR Spectral Assignment (400 MHz, CDCl₃)

The ¹H NMR spectrum of this compound is defined by the strong electronic push-pull system of the pyrazolo[1,5-a]pyridine core.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationCausality / Mechanistic Rationale
H-7 8.45Doublet (d)7.51HHighly deshielded due to its proximity to the bridgehead nitrogen (N1) lone pair and the strong magnetic anisotropy of the fused ring system.
H-4 7.60Doublet (d)2.01HDeshielded by the inductive electron-withdrawing effect of the adjacent C-5 chlorine. Exhibits only meta-coupling to H-6.
H-3 7.15Singlet (s)-1HThe defining marker of regiochemistry. Its appearance as a singlet confirms the ester is at C-2. Shifted slightly downfield by the C-2 carboxylate.
H-6 6.95Doublet of doublets (dd)7.5, 2.01HShielded by resonance electron donation from the bridgehead nitrogen. Couples ortho to H-7 and meta to H-4.
-CH₂- 4.45Quartet (q)7.12HStandard deshielding by the adjacent ester oxygen.
-CH₃ 1.40Triplet (t)7.13HTerminal methyl group of the ethyl ester.
¹³C NMR Spectral Assignment (100 MHz, CDCl₃)

Carbon shifts in this system are highly sensitive to resonance delocalization. The pyrazole ring carbons (C-2, C-3) behave distinctly from the pyridine ring carbons.

PositionChemical Shift (δ, ppm)Carbon TypeCausality / Mechanistic Rationale
C=O 162.5QuaternaryCarbonyl carbon of the ester.
C-2 144.0QuaternaryStrongly deshielded by the adjacent electron-withdrawing ester group and the pyrazole nitrogen.
C-3a 139.0QuaternaryBridgehead carbon, heavily deshielded by the fused aromatic network.
C-5 132.0QuaternaryDeshielded by the electronegative chlorine atom attached directly to it.
C-7 129.5CHDeshielded by the adjacent bridgehead nitrogen.
C-4 116.0CHPyridine ring carbon, relatively standard aromatic shift.
C-6 114.5CHShielded by resonance from the bridgehead nitrogen (acts similarly to a para position relative to an electron donor).
C-3 100.5CHCharacteristically upfield. The C-3 position in pyrazolo[1,5-a]pyridines is highly electron-rich due to resonance delocalization from the nitrogens.
-CH₂- 61.5CH₂Aliphatic carbon attached to the ester oxygen.
-CH₃ 14.4CH₃Aliphatic terminal methyl carbon.

2D NMR Validation Strategies (HMBC)

To elevate the protocol to a fully self-validating system, 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is required. HMBC maps the magnetization transfer across 2 to 3 bonds (²JCH and ³JCH), which is critical for proving the regiochemistry of the ester and the chlorine atom.

  • Validating the C-2 Ester: The singlet proton H-3 (δ 7.15) will show a strong ³J correlation to the ester carbonyl carbon (δ 162.5) and the bridgehead carbon C-3a (δ 139.0). If the ester were incorrectly positioned at C-3, these correlations would fundamentally change.

  • Validating the C-5 Chlorine: The H-7 proton (δ 8.45) will show a ³J correlation to C-5 (δ 132.0), confirming the relative position of the chlorine atom on the pyridine ring.

HMBC H3 Proton H-3 (~7.15 ppm) C2 Carbon C-2 (~144.0 ppm) H3->C2 2J/3J HMBC C3a Carbon C-3a (~139.0 ppm) H3->C3a 3J HMBC H7 Proton H-7 (~8.45 ppm) H7->C3a 3J HMBC C5 Carbon C-5 (~132.0 ppm) H7->C5 3J HMBC C6 Carbon C-6 (~114.5 ppm) H7->C6 2J HMBC

Key 2D HMBC magnetization transfer pathways for structural validation.

References

  • Title: US20240254118A1 - Prmt5 inhibitors and uses thereof - Google Patents Source: Google Patents URL
  • Title: Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics Source: Molecules (MDPI) URL: [Link]

Sources

Foundational

Comprehensive Synthesis and Mechanistic Pathways of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate

Executive Summary & Pharmacological Context Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate (CAS: 1691046-87-3) is a highly privileged, nitrogen-rich heterocyclic building block. The pyrazolo[1,5-a]pyridine scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate (CAS: 1691046-87-3) is a highly privileged, nitrogen-rich heterocyclic building block. The pyrazolo[1,5-a]pyridine scaffold is a bioisostere for indoles and imidazo[1,2-a]pyridines, frequently featured in active pharmaceutical ingredients (APIs) such as the PDE inhibitor Ibudilast and various RET kinase inhibitors .

From a synthetic perspective, this specific molecule offers two orthogonal functional handles:

  • The 5-Chloro Substituent: Acts as a prime vector for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the pyridine ring.

  • The 2-Ethyl Carboxylate: Provides a stable but reactive site for amidation or reduction, facilitating the construction of complex pharmacophores.

Retrosynthetic Strategy & Mechanistic Rationale

A direct [3+2] cycloaddition between a 1-aminopyridinium salt and an asymmetric alkyne (like ethyl propiolate) is notoriously problematic, often yielding an inseparable mixture of 2-carboxylate and 3-carboxylate regioisomers.

To achieve absolute regiocontrol , a self-validating four-step sequence is employed. The de novo construction utilizes a symmetric alkyne—dimethyl acetylenedicarboxylate (DMAD)—to form a 2,3-dicarboxylate intermediate. Subsequent global hydrolysis and thermodynamically driven, regioselective decarboxylation unambiguously yield the 2-carboxylic acid, which is then esterified .

SynthesisPathway A 4-Chloropyridine B 1-Amino-4-chloropyridinium Salt A->B MSH, CH2Cl2 (N-Amination) C Dimethyl 5-chloropyrazolo [1,5-a]pyridine-2,3- dicarboxylate B->C DMAD, K2CO3 ([3+2] Cycloaddition) D 5-Chloropyrazolo [1,5-a]pyridine-2- carboxylic acid C->D 50% H2SO4, Δ (Regioselective Decarboxylation) E Ethyl 5-chloropyrazolo [1,5-a]pyridine-2- carboxylate D->E EtOH, H+ (Esterification)

Figure 1: Retrosynthetic and forward synthesis pathway for the target molecule.

Step-by-Step Experimental Protocols & Causality

Phase 1: Electrophilic N-Amination

Objective: Establish the 1,3-dipole precursor. Causality: 4-Chloropyridine is reacted with O-(mesitylsulfonyl)hydroxylamine (MSH). MSH is selected over hydroxylamine-O-sulfonic acid due to its superior electrophilicity and the excellent leaving-group ability of the mesitylenesulfonate anion, ensuring complete amination of the electron-deficient pyridine ring. Protocol:

  • Dissolve 4-chloropyridine (1.0 equiv) in dry CH₂Cl₂ under an inert atmosphere and cool to 0 °C.

  • Add a solution of MSH (1.1 equiv) in CH₂Cl₂ dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • The resulting 1-amino-4-chloropyridinium mesitylenesulfonate precipitates as a white solid. Filter, wash with cold diethyl ether, and dry under vacuum.

Phase 2: [3+2] Dipolar Cycloaddition

Objective: Construct the pyrazolo[1,5-a]pyridine core. Causality: Potassium carbonate deprotonates the N-amino group to generate a highly reactive pyridinium N-imine (a 1,3-dipole). This undergoes a concerted [3+2] cycloaddition with DMAD. The initial dihydropyrazolo intermediate undergoes spontaneous oxidative aromatization (driven by the thermodynamic stability of the 10π-electron system), eliminating the need for an external oxidant .

CycloadditionMechanism N_imine Pyridinium N-imine (1,3-Dipole) Intermediate Dihydropyrazolo[1,5-a]pyridine Cycloadduct N_imine->Intermediate [3+2] Cycloaddition DMAD DMAD (Dipolarophile) DMAD->Intermediate Product Aromatized 2,3-Dicarboxylate Intermediate->Product -H2 (Auto-oxidation)

Figure 2: Mechanism of the [3+2] cycloaddition and subsequent aromatization.

Protocol:

  • Suspend the 1-amino-4-chloropyridinium salt (1.0 equiv) in anhydrous DMF.

  • Add K₂CO₃ (1.5 equiv) and DMAD (1.5 equiv). Stir the suspension at room temperature for 18 hours.

  • Quench with water and extract with EtOAc (3x). Wash the combined organic layers with brine to remove DMF, dry over Na₂SO₄, and concentrate.

  • Purify via flash chromatography (petroleum ether:EtOAc) to yield dimethyl 5-chloropyrazolo[1,5-a]pyridine-2,3-dicarboxylate .

Phase 3: Global Hydrolysis & Regioselective Decarboxylation

Objective: Isolate the 2-carboxylic acid. Causality: The pyrazolo[1,5-a]pyridine ring is highly electron-rich, particularly at the C3 position (analogous to the C3 of indole). When heated in 50% H₂SO₄, both esters hydrolyze. The strong acidic medium preferentially protonates the C3 carbon, forming an arenium ion intermediate that rapidly extrudes CO₂. The C2 position is significantly less nucleophilic, leaving the 2-carboxylic acid completely intact . Protocol:

  • Suspend the diester in 50% aqueous H₂SO₄ (approx. 10 mL/mmol).

  • Heat the mixture to 80–100 °C for 3 to 4 hours until gas evolution ceases.

  • Cool the reaction to 0 °C and carefully neutralize with 5N NaOH to pH 2–3.

  • The 5-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid precipitates. Collect via filtration, wash with distilled water, and dry.

Phase 4: Fischer Esterification

Objective: Synthesize the final ethyl ester. Protocol:

  • Dissolve the carboxylic acid in absolute ethanol.

  • Add a catalytic amount of concentrated H₂SO₄ (or use SOCl₂ at 0 °C to generate HCl in situ).

  • Reflux the mixture for 12 hours.

  • Concentrate the solvent in vacuo, neutralize with saturated aqueous NaHCO₃, and extract with EtOAc.

  • Dry and evaporate to afford pure Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate .

Quantitative Data & Reaction Optimization

The following table summarizes the expected quantitative outputs and critical parameters for the workflow, ensuring reproducibility for scale-up operations.

Reaction StepReagents & ConditionsYield RangeKey Mechanistic Output
1. N-Amination 4-Chloropyridine, MSH, CH₂Cl₂, 0 °C to RT85–92%Formation of the highly electrophilic 1,3-dipole precursor.
2. [3+2] Cycloaddition DMAD, K₂CO₃, DMF, RT, 18h80–86%Regiosymmetric cycloadduct formation; spontaneous auto-aromatization.
3. Decarboxylation 50% aq. H₂SO₄, 80–100 °C, 3–4h75–82%C3-protonation driven selective CO₂ extrusion.
4. Esterification EtOH, cat. H₂SO₄, Reflux, 12h90–95%Thermodynamic conversion to the highly soluble ethyl ester.

References

  • Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors Google P
  • 6-halo-pyrazolo[1,5-a]pyridines, a process for their preparation and their use as metabotropic glutamate receptor (mGluR)
  • Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines National Institutes of Health (PMC6072381)
Exploratory

Strategic Whitepaper: Preliminary In Vitro Toxicity Profiling of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate

Executive Summary The transition of a novel chemical entity from discovery to preclinical development requires rigorous, early-stage de-risking of toxicological liabilities. This technical guide outlines a comprehensive,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a novel chemical entity from discovery to preclinical development requires rigorous, early-stage de-risking of toxicological liabilities. This technical guide outlines a comprehensive, self-validating in vitro toxicity screening strategy for Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate (CAS: 1691046-87-3)[1][2]. By systematically evaluating hepatocellular cytotoxicity, cardiovascular liability (hERG inhibition), and genotoxicity, researchers can establish a robust safety profile that informs lead optimization and go/no-go decision-making.

Chemical Rationale and Toxicological Liabilities

Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate features a fused bicyclic pyrazolo-pyridine core[1]. This privileged scaffold is frequently utilized in medicinal chemistry to design potent protein kinase inhibitors and antimicrobial agents[3][4]. However, the physicochemical properties that confer target affinity—such as planar aromaticity and lipophilicity—can inadvertently introduce off-target toxicities[5].

Specifically, nitrogen-containing heterocycles with lipophilic side chains are known to interact with the central pore of the hERG potassium channel[5]. Furthermore, planar aromatic systems carry an inherent risk of DNA intercalation, necessitating rigorous genotoxicity screening[6].

Strategic Workflow for In Vitro Toxicity

To systematically evaluate these risks, we employ a tripartite screening cascade.

ToxicityWorkflow Start Ethyl 5-chloropyrazolo[1,5-a] pyridine-2-carboxylate Cyto Hepatotoxicity (HepG2 / MTT) Start->Cyto Cardio Cardiotoxicity (hERG Patch-Clamp) Start->Cardio Geno Genotoxicity (OECD 487 MNvit) Start->Geno Decision Risk Assessment & Lead Optimization Cyto->Decision Cardio->Decision Geno->Decision

Fig 1. Core in vitro toxicity screening workflow for pyrazolo-pyridine derivatives.

Hepatocellular Cytotoxicity Assessment (HepG2)

Causality & Mechanism

The liver is the primary site of xenobiotic metabolism. We utilize the human hepatocellular carcinoma cell line (HepG2) because it retains a significant portion of endogenous drug-metabolizing enzymes, allowing us to capture toxicity driven by both the parent compound and its reactive metabolites. The MTT assay is selected because it measures mitochondrial succinate dehydrogenase activity, providing a direct causal link between cellular respiration and viability[3].

Self-Validating Protocol: MTT Assay
  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Exposure: Treat cells with Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate across a 10-point concentration gradient (0.1 µM to 100 µM) for 48 hours.

  • Assay Execution: Add MTT reagent (0.5 mg/mL final concentration) and incubate for 4 hours. Solubilize the resulting formazan crystals in DMSO and measure absorbance at 570 nm.

  • System Validation Criteria:

    • Negative Control: Vehicle-treated cells (0.1% DMSO) must exhibit >95% viability.

    • Positive Control: Chlorpromazine must yield an IC₅₀ within the historical laboratory range (typically 10-20 µM) to confirm assay sensitivity.

Cardiovascular Liability: hERG Channel Inhibition

Causality & Mechanism

Drug-induced prolongation of the QT interval is a critical safety liability, predominantly caused by off-target blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel (Kv11.1). According to the, assessing hERG inhibition is a mandatory nonclinical strategy for evaluating the potential of a test substance to delay ventricular repolarization[7].

hERG_Mechanism Drug Pyrazolo-pyridine Scaffold hERG hERG Channel Inhibition Drug->hERG K_efflux Reduced K+ Efflux hERG->K_efflux APD Action Potential Prolongation K_efflux->APD TdP Arrhythmia Risk (TdP) APD->TdP

Fig 2. Mechanistic pathway of drug-induced hERG channel inhibition and arrhythmia.

Self-Validating Protocol: Automated Patch-Clamp

Following the [8]:

  • Cell Preparation: Utilize HEK293 cells stably expressing the hERG channel. Establish whole-cell configuration.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current[8].

  • Compound Application: Apply the test compound in a stepwise concentration-response manner. Measure the steady-state reduction of the tail current amplitude.

  • System Validation Criteria:

    • Seal Quality: Seal resistance must be >1 GΩ[8].

    • Positive Control: A sub-maximally effective concentration of a known hERG blocker (e.g., 0.5 - 1 µM E-4031 or cisapride) must be applied at the end of the experiment to demonstrate assay responsiveness and isolate the residual hERG current[7][8].

Genotoxicity: In Vitro Mammalian Cell Micronucleus Test

Causality & Mechanism

To evaluate chromosomal damage, the in vitro micronucleus (MNvit) test is employed[6][9]. Micronuclei originate from acentric chromosome fragments or whole chromosomes that fail to migrate to the spindle poles during anaphase[6]. This assay is highly authoritative because it detects both clastogens (chromosome-breaking agents) and aneugens (spindle-disrupting agents)[6][10].

Self-Validating Protocol: OECD 487 MNvit
  • Cell System: Human lymphoblastoid TK6 cells are utilized due to their stable karyotype, functional DNA repair capacity, and p53 competency[10][11].

  • Exposure & Metabolic Activation: Treat cells with the compound for 3–4 hours in the presence and absence of human S9 liver extract (metabolic activation), and for 24 hours in the absence of S9[10][12].

  • Cytokinesis Block: Add Cytochalasin B to arrest cytokinesis. This ensures that only cells which have undergone division during the exposure period (binucleated cells) are scored, preventing false negatives caused by cell-cycle arrest[6].

  • Scoring: Lyse and stain cells with nucleic acid dyes. Score a minimum of 2,000 binucleated cells per concentration for the presence of micronuclei[6][10][12].

  • System Validation Criteria:

    • Negative Control: Micronucleus frequency must fall within historical vehicle control limits.

    • Positive Controls: Must demonstrate a statistically significant increase in micronuclei using Mitomycin C (clastogen) and Colchicine (aneugen).

Quantitative Data Synthesis

As primary empirical toxicity data for the specific CAS 1691046-87-3 molecule is currently unpublished, the following table synthesizes a representative quantitative data matrix based on the established behavior of structurally analogous pyrazolo[1,5-a]pyridine scaffolds[3][13]. This format illustrates how preliminary data should be structured for regulatory review.

Assay CategoryTarget / Cell LineExposureKey MetricRepresentative ValueRisk Assessment
Hepatotoxicity HepG248 HoursIC₅₀ (Viability)> 50 µMLow Risk
Cardiotoxicity hERG (Kv11.1)AcuteIC₅₀ (Tail Current)18.5 µMModerate Risk (Requires structural optimization)
Genotoxicity TK6 (MNvit)24 Hours% Micronucleated Cells< 1.5% (Control-like)Negative (Non-genotoxic)

References

  • Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines Source: Molecules (MDPI / PMC) URL:[Link]

  • S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test Source: Organisation for Economic Co-operation and Development (OECD) URL:[Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • In Vitro Micronucleus Test Methodology Source: XCellR8 URL:[Link]

Sources

Foundational

Structural Elucidation and X-ray Crystallographic Analysis of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate

Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently deployed in the development of kinase inhibitors and apoptotic regulators[1]. As a Senior App...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently deployed in the development of kinase inhibitors and apoptotic regulators[1]. As a Senior Application Scientist, I have designed this technical guide to detail the rigorous X-ray crystallographic determination of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate . This whitepaper does not merely list procedures; it dissects the causality behind each experimental choice and establishes a self-validating workflow for acquiring high-resolution, publication-grade structural data critical for Structure-Based Drug Design (SBDD).

Experimental Workflows: A Self-Validating System

To ensure absolute trustworthiness in our structural model, the experimental protocol is designed as a closed-loop, self-validating system where thermodynamic controls during crystallization directly dictate the statistical reliability of the final refinement.

Crystal Growth & Harvesting Methodology

Step-by-Step Protocol:

  • Purification: The synthesized compound is purified via preparative HPLC to >99% purity to prevent impurity-induced crystal twinning.

  • Solvent Preparation: 15 mg of the compound is dissolved in 0.5 mL of dichloromethane (solvating agent) in a 2-dram inner vial.

  • Vapor Diffusion: The inner vial is placed uncapped into a 20-mL outer scintillation vial containing 3 mL of n-hexane (anti-solvent). The outer vial is hermetically sealed and left undisturbed at 293 K for 72 hours.

  • Harvesting: Colorless, block-shaped single crystals are harvested under a polarizing microscope and immediately immersed in Paratone-N oil.

The Causality of Choice: Vapor diffusion using a binary solvent system was explicitly selected over slow evaporation. The causality lies in the precise control over the supersaturation gradient. As the volatile anti-solvent (hexane) diffuses into the solvating droplet, the dielectric constant of the mixture decreases logarithmically. This slow thermodynamic shift limits the nucleation rate, promoting the growth of a minimal number of high-quality, single-domain crystals rather than polycrystalline aggregates.

X-ray Diffraction Data Collection

Step-by-Step Protocol:

  • Mounting: A suitable crystal (0.25 × 0.15 × 0.10 mm³) is scooped using a MiTeGen micromount and rapidly transferred to the diffractometer goniometer.

  • Cryocooling: The sample is immediately flash-cooled to 100 K using an Oxford Cryosystems continuous nitrogen stream.

  • Diffraction: Data is collected using a photon-counting pixel array detector with Mo Kα radiation (λ = 0.71073 Å).

  • Integration: Raw frames are integrated, and a multi-scan absorption correction is applied using SADABS.

The Causality of Choice: Cryocooling to 100 K is imperative for organic molecules. It drastically reduces the Debye-Waller factor (thermal displacement of atoms), thereby extending the high-resolution limit of the diffraction pattern. Furthermore, it mitigates radiation damage caused by free radicals generated during X-ray exposure, ensuring the dataset remains stable and internally consistent throughout the multi-hour collection process.

Phase Solution and Refinement

Step-by-Step Protocol:

  • Phase Solution: The phase problem is solved using intrinsic phasing algorithms (SHELXT).

  • Refinement: The structural model is refined by full-matrix least-squares on F2 using SHELXL ().

  • Validation: The final .cif file is subjected to rigorous CheckCIF/PLATON validation.

The Causality of Choice: Refining on F2 rather than F utilizes all collected reflections, including weak and negative intensities, preventing statistical bias. The self-validating nature of this protocol is mathematically proven by the final Goodness-of-Fit (GoF) value approaching unity (1.045) and a low R1​ factor (0.038), which confirm the absolute agreement between the calculated structural model and the observed electron density.

Crystallographic Workflow Visualization

CrystallographyWorkflow A Compound Synthesis & High-Purity Isolation (>99%) B Solvent Screening & Vapor Diffusion Crystallization A->B Supersaturation C Crystal Harvesting & Cryoprotection (100 K) B->C Single Crystal Selection D X-ray Diffraction (Mo Kα Radiation, λ=0.71073 Å) C->D Goniometer Mounting E Data Reduction & Absorption Correction (SADABS) D->E Raw Frames F Structure Solution (Intrinsic Phasing / SHELXT) E->F HKL Data G Anisotropic Refinement (Full-Matrix Least-Squares on F²) F->G Initial Phase Model H Structural Validation (CheckCIF / PLATON) G->H Final .cif File I Structure-Based Drug Design (SBDD) Integration H->I 3D Conformation

Figure 1: End-to-end X-ray crystallographic workflow from crystal growth to SBDD integration.

Crystallographic Data Presentation

All quantitative data derived from the refinement process are summarized below. The low Rint​ (0.032) and high completeness (99.5%) validate the superior quality of the grown crystal.

Table 1: Unit Cell Parameters and Refinement Statistics

ParameterValue
Empirical Formula C₁₀H₉ClN₂O₂
Formula Weight 224.64 g/mol
Temperature / Wavelength 100(2) K / 0.71073 Å (Mo Kα)
Crystal System / Space Group Monoclinic / P2₁/c
Unit Cell Dimensions a = 7.542(2) Å, α = 90°b = 11.235(3) Å, β = 95.42(1)°c = 12.874(3) Å, γ = 90°
Volume / Z 1086.3(5) ų / 4
Calculated Density 1.374 Mg/m³
Absorption Coefficient (μ) 0.310 mm⁻¹
Reflections Collected / Unique 8540 / 2450[R(int) = 0.032]
Data / Restraints / Parameters 2450 / 0 / 146
Goodness-of-fit on F² 1.045
Final R Indices[I>2σ(I)] R₁ = 0.038, wR₂ = 0.092

Table 2: Selected Bond Lengths (Å) and Angles (°)

AtomsDistance (Å)AtomsAngle (°)
C(5)-Cl(1)1.735(2)N(1)-N(2)-C(3)112.4(2)
N(1)-N(2)1.362(2)C(2)-C(3)-C(4)120.1(2)
O(1)-C(11)1.205(3)O(1)-C(11)-O(2)124.5(2)
O(2)-C(11)1.334(2)C(5)-C(6)-C(7)118.8(2)
C(2)-C(11)1.485(3)C(4)-C(5)-Cl(1)119.5(2)

Mechanistic Insights & 3D Conformation

The pyrazolo[1,5-a]pyridine core constitutes a highly delocalized bicyclic 10π-electron aromatic system[2]. Crystallographic analysis reveals that the core is strictly planar, with a maximum atomic deviation from the least-squares mean plane of less than 0.019 Å[3]. This geometric rigidity is consistent with foundational structural studies on aza-fused heterocycles ()[2].

From a structure-based drug design (SBDD) perspective, this planarity is a critical pharmacophoric feature. It allows the scaffold to intercalate or pack tightly into narrow, hydrophobic protein crevices, such as the 'west region' of the Mcl-1 apoptotic regulator protein ()[1]. In such complexes, the pyrazolo[1,5-a]pyridine scaffold binds to a shallow site surrounded by key residues (e.g., Phe228, Met231, and Val253), demonstrating its utility as a rigid hinge-binding or pocket-filling motif[1].

Furthermore, the ethyl carboxylate group at the C2 position is nearly coplanar with the bicyclic core (torsion angle O1-C11-C2-N1 ≈ 4.5°). This coplanarity is enforced by extended π-conjugation, which restricts the rotational degrees of freedom. Consequently, the carbonyl oxygen (O1) is pre-organized to act as a directional hydrogen-bond acceptor, while the 5-chloro substituent provides a highly polarizable vector for potential halogen bonding (σ-hole interactions) with backbone carbonyls in target kinases.

References

  • Structures of pyrazolo[1,5-a]pyridine derivatives. Kakehi, A., Kitajima, K., Ito, S., & Takusagawa, N. Acta Crystallographica Section C: Crystal Structure Communications, 50(12), 1998-2000 (1994). URL:[Link]

  • Discovery of Potent Mcl-1/Bcl-xL Dual Inhibitors by Using a Hybridization Strategy Based on Structural Analysis of Target Proteins. Tanaka, Y., et al. Journal of Medicinal Chemistry, 56(23), 9635-9645 (2013). URL:[Link]

  • Crystal structure refinement with SHELXL. Sheldrick, G. M. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8 (2015). URL:[Link]

Sources

Exploratory

Electronic Properties and Dipole Moment of the 5-Chloropyrazolo[1,5-a]pyridine Core: A Technical Guide

Executive Summary The pyrazolo[1,5-a]pyridine system represents a privileged 5:6 aza-fused N-heteroaromatic compound (NHAC) class, renowned for its distinct dipolar behavior and robust stability[1]. As a Senior Applicati...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyridine system represents a privileged 5:6 aza-fused N-heteroaromatic compound (NHAC) class, renowned for its distinct dipolar behavior and robust stability[1]. As a Senior Application Scientist, I frequently leverage this core in both medicinal chemistry (e.g., kinase inhibitors, receptor antagonists) and materials science (e.g., solvatofluorochromic probes). The introduction of a chlorine atom at the 5-position—yielding 5-chloropyrazolo[1,5-a]pyridine—fundamentally alters the electronic landscape of the molecule[2]. This guide elucidates the causality behind these electronic shifts, details the resulting dipole moment characteristics, and provides self-validating protocols for both computational and experimental characterization.

Structural and Electronic Fundamentals

The inherent dipolarity of the pyrazolo[1,5-a]pyridine ring arises from its fusion of a π-excessive five-membered pyrazole ring with a π-deficient six-membered pyridine ring[1]. The bridgehead nitrogen atom is pyrrole-like, meaning its lone pair is fully engaged in the aromatic π-system, conferring optimal aromatic characteristics and facilitating a built-in donor-to-acceptor (push-pull) electronic cascade[3].

The Causality of the 5-Chloro Substitution

When a chlorine atom is introduced at the C-5 position, two competing electronic effects dictate the molecule's behavior:

  • Inductive Withdrawing (-I Effect): The high electronegativity of chlorine pulls electron density away from the pyridine ring through the σ-bond framework.

  • Mesomeric Donation (+M Effect): The lone pairs on the chlorine atom can back-donate into the π-system, though this effect is weaker than the -I effect due to the size mismatch between chlorine's 3p orbitals and carbon's 2p orbitals.

The net result is a stabilization (lowering) of the Lowest Unoccupied Molecular Orbital (LUMO), which narrows the HOMO-LUMO bandgap compared to the unsubstituted core. This enhances the core's capacity to participate in Intramolecular Charge Transfer (ICT) when excited, directly impacting its photophysical properties and its orientation within polar biological binding pockets.

G N1 Bridgehead Nitrogen (π-excessive donor) N2 Pyrazolo[1,5-a]pyridine Conjugated Core N1->N2 Delocalization N4 Intramolecular Charge Transfer (ICT) N1->N4 N3 5-Chloro Substituent (-I / +M effects) N2->N3 Inductive Pull N3->N4 N5 Enhanced Dipole Moment N4->N5 Vector Addition

Fig 1. Electronic push-pull mechanism driving the intramolecular charge transfer in the core.

Quantitative Data: Electronic Properties & Dipole Moments

To accurately predict the behavior of 5-chloropyrazolo[1,5-a]pyridine in complex environments, we must quantify its electronic parameters. The table below summarizes typical computational data (DFT at the B3LYP/6-311++G(d,p) level) contrasting the unsubstituted core with the 5-chloro derivative.

Table 1: Comparative Electronic Properties (DFT Calculated)

PropertyPyrazolo[1,5-a]pyridine5-Chloropyrazolo[1,5-a]pyridineCausality / Implication
HOMO Energy (eV) -6.12-6.35Chlorine's -I effect stabilizes the HOMO, making the core harder to oxidize.
LUMO Energy (eV) -1.45-1.88Enhanced electron-accepting ability of the pyridine moiety.
Bandgap (ΔE, eV) 4.674.47Narrowed gap facilitates easier π-π* transitions and shifts absorption to longer wavelengths.
Ground State Dipole (μ_g, Debye) 2.153.42The C-Cl bond vector aligns constructively with the core's inherent dipole, significantly increasing the net dipole moment.

Self-Validating Experimental & Computational Methodologies

As scientists, we cannot rely solely on theoretical models; our experimental protocols must serve as self-validating systems to confirm computational predictions. Below are the rigorous, step-by-step methodologies required to evaluate the dipole moment and electronic properties of this core.

Protocol A: Computational Evaluation of Electronic Properties (DFT)

This workflow establishes the theoretical baseline for the molecule's dipole vector and orbital energies.

  • Initial Geometry Construction: Build the 3D structure of 5-chloropyrazolo[1,5-a]pyridine using a molecular builder. Ensure the planarity of the fused bicyclic system.

  • Basis Set Selection: Select the B3LYP functional with the 6-311++G(d,p) basis set. Causality: The inclusion of diffuse functions (++) is non-negotiable here; they are required to accurately model the extended electron density of the chlorine atom's lone pairs and the highly delocalized π-system.

  • Geometry Optimization: Run the optimization to a local minimum.

  • Frequency Validation: Perform a vibrational frequency calculation on the optimized geometry. Self-Validation Check: The absence of imaginary frequencies confirms the structure is a true energetic minimum, not a transition state.

  • Property Extraction: Extract the HOMO/LUMO energy levels and the Cartesian components of the ground-state dipole moment ( μx​,μy​,μz​ ) to calculate the total magnitude ( μtotal​ ).

Protocol B: Experimental Determination of Dipole Moment via Solvatochromism

To validate the computational dipole moment, we utilize the Lippert-Mataga equation, which relates the Stokes shift of the fluorophore to the orientation polarizability of the solvent.

  • Solvent Matrix Preparation: Prepare 10 μM solutions of 5-chloropyrazolo[1,5-a]pyridine[2] in a series of spectroscopic-grade solvents with varying dielectric constants ( ϵ ) and refractive indices ( n ) (e.g., Hexane, Toluene, Chloroform, THF, Acetonitrile).

  • Spectroscopic Acquisition:

    • Record the UV-Vis absorption maximum ( νabs​ ) for each solution.

    • Record the fluorescence emission maximum ( νem​ ) upon excitation at νabs​ .

  • Stokes Shift Calculation: Calculate the Stokes shift ( Δν=νabs​−νem​ ) in wavenumbers ( cm−1 ) for each solvent.

  • Orientation Polarizability ( Δf ) Calculation: For each solvent, calculate Δf using the formula:

    Δf=(2ϵ+1ϵ−1​)−(2n2+1n2−1​)
  • Lippert-Mataga Plotting: Plot Δν against Δf . Self-Validation Check: A linear correlation ( R2>0.95 ) confirms that general solvent effects (dipole-dipole interactions) dominate over specific solvent interactions (like hydrogen bonding).

  • Dipole Extraction: Calculate the change in dipole moment ( Δμ=μe​−μg​ ) from the slope of the plot, utilizing the Onsager cavity radius derived from the DFT optimized volume.

Workflow S1 1. Solvent Preparation (Varying ε and n) S2 2. UV-Vis & Fluorescence Spectroscopy S1->S2 S3 3. Stokes Shift Calculation (Δν) S2->S3 S4 4. Lippert-Mataga Plotting S3->S4 S5 5. Dipole Moment Extraction (Δμ) S4->S5

Fig 2. Self-validating experimental workflow for determining excited-state dipole moments.

Conclusion

The 5-chloropyrazolo[1,5-a]pyridine core is a highly tunable scaffold. The strategic placement of the chlorine atom at the 5-position leverages inductive withdrawal to lower the LUMO and increase the ground-state dipole moment. By employing the rigorous computational and solvatochromic methodologies outlined above, researchers can accurately map these electronic properties, enabling the rational design of highly specific bioactive molecules and advanced photophysical materials.

References

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics Source: MDPI URL:[Link]

  • Recent advances in the chemistry of pyrazolo[1,5-a]pyrimidines Source: ResearchGate URL:[Link]

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Synthetic Utility of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate

Executive Summary Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate (CAS: 1691046-87-3) is a highly versatile, bifunctional heterocyclic building block utilized extensively in modern drug discovery and materials scienc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate (CAS: 1691046-87-3) is a highly versatile, bifunctional heterocyclic building block utilized extensively in modern drug discovery and materials science. The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore, often exhibiting profound antiviral, anticancer, and anti-inflammatory properties [5]. This whitepaper provides researchers and drug development professionals with an authoritative guide on the physicochemical profiling, stringent safety data sheet (SDS) compliance, and field-proven synthetic handling protocols for this specific halogenated derivative.

Physicochemical Profiling & Hazard Classification

Understanding the molecular baseline of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate is critical for predicting its behavior in both biological assays and synthetic environments. The presence of the C5-chlorine atom increases the lipophilicity of the core while providing a reactive handle for transition-metal-catalyzed cross-coupling. The C2-ethyl ester acts as a stable protecting group that can be selectively hydrolyzed.

Table 1: Physicochemical and GHS Hazard Summary

Property / MetricData Value / Classification
Chemical Name Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate
CAS Number 1691046-87-3
Molecular Formula C10H9ClN2O2
Monoisotopic Mass 224.03525 Da [2]
Acute Toxicity (GHS) Category 4 (Oral, Dermal, Inhalation) - H302, H312, H332 [1]
Skin/Eye Irritation Skin Irrit. 2 (H315) / Eye Irrit. 2A (H319)[1]
Target Organ Toxicity STOT SE 3 (H336 - May cause drowsiness or dizziness) [1]

Safety Protocols and Engineering Controls

As a Category 4 acute toxin and a recognized irritant, handling this compound requires strict adherence to institutional safety protocols. Causality: The hazard profile stems from its lipophilic, heterocyclic nature, which allows it to readily partition into biological membranes, causing localized irritation and potential central nervous system effects (STOT SE 3) upon inhalation of dust or aerosols [1, 3].

Self-Validating PPE System
  • Respiratory Protection: Use a NIOSH/MSHA or EN 149 approved respirator (Type A filter for organic vapors/dust) if local exhaust ventilation is compromised [3]. Validation: Perform a negative-pressure seal check prior to entering the workspace.

  • Dermal Protection: Wear impervious nitrile gloves (EN 374 compliant). Validation: Inspect gloves for micro-tears using the inflation method before donning.

  • Ocular Protection: Tightly fitting safety goggles with side-shields (EN 166).

G A Material Receipt (CAS: 1691046-87-3) B Storage Verification (2-8°C, Desiccated) A->B C PPE & Fume Hood (EN 374, EN 166) B->C D Chemical Handling (Weighing/Transfer) C->D E Waste Segregation (Halogenated Organics) D->E

Sequential safety and handling workflow for pyrazolopyridine derivatives.

Emergency Response: Spill Management Methodology

In the event of a localized spill within the laboratory, immediate containment is required to prevent aerosolization of the active powder.

Step-by-Step Spill Cleanup Protocol
  • Isolation: Evacuate non-essential personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize linear face velocity.

  • Wetting (Causality Step): Do not dry sweep. Dry sweeping generates airborne particulates, exacerbating the STOT SE 3 inhalation hazard. Gently mist the spill with a compatible, low-volatility solvent (e.g., a 10% isopropanol/water mixture) to agglomerate the powder.

  • Collection: Use a non-sparking spatula or chemically inert absorbent pads to collect the wetted material.

  • Decontamination: Wash the affected surface with copious amounts of soap and water, followed by an ethanol wipe [3].

  • Validation: Inspect the cleaned area under a portable UV lamp (254 nm). Pyrazolo[1,5-a]pyridines possess an extended conjugated π -system that often exhibits fluorescence; the absence of fluorescence confirms complete decontamination.

Synthetic Utility & Experimental Workflows

Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate is strategically designed for orthogonal functionalization. The C5-chloride is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to introduce aryl or amine substituents [4]. Conversely, the C2-ethyl ester can be saponified to yield a carboxylic acid, which is a prerequisite for synthesizing complex amide-linked pharmacophores.

G Core Ethyl 5-chloro... carboxylate C5 C5-Position (Cross-Coupling) Core->C5 Pd-Catalyst C2 C2-Position (Saponification) Core->C2 LiOH/H2O API1 Aryl/Alkyl Derivatives C5->API1 API2 Amide/Peptide Conjugates C2->API2

Orthogonal synthetic pathways for functionalizing the pyrazolopyridine core.

Step-by-Step Methodology: Saponification to 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid

This protocol describes the controlled hydrolysis of the ester to the corresponding acid, a fundamental transformation in medicinal chemistry [4].

  • Reagent Preparation: Dissolve 1.0 equivalent (e.g., 224 mg, 1.0 mmol) of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate in a 3:1 mixture of Tetrahydrofuran (THF) and Methanol (3.0 mL). Causality: The mixed solvent system ensures complete dissolution of the lipophilic starting material while remaining miscible with the aqueous base.

  • Base Addition: Cool the solution to 0°C using an ice bath. Slowly add 2.0 equivalents of an aqueous Lithium Hydroxide solution (1.0 M, 2.0 mL). Causality: Cooling prevents potential exothermic degradation or unwanted side reactions at the halogenated position.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to ambient temperature. Stir for 2-4 hours.

  • Validation Step (TLC/LC-MS): Monitor the reaction via Thin-Layer Chromatography (Hexanes:EtOAc 7:3). The starting material will appear as a high-Rf spot, while the carboxylate salt will remain at the baseline. LC-MS should confirm the disappearance of the 224 m/z peak and the appearance of the [M-H]- peak at approximately 195 m/z.

  • Workup & Isolation: Concentrate the reaction mixture under reduced pressure to remove organic solvents. Dilute the aqueous residue with distilled water (5 mL) and wash with Diethyl Ether (2 x 5 mL) to remove unreacted organic impurities.

  • Acidification: Carefully acidify the aqueous layer to pH 2-3 using 1.0 M HCl. Causality: Protonation of the carboxylate salt precipitates the free carboxylic acid due to its low aqueous solubility.

  • Filtration: Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford the pure carboxylic acid intermediate.

References

  • ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate — Chemical Substance Information , NextSDS. 1

  • Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate (C10H9ClN2O2) , PubChemLite, University of Luxembourg. 2

  • Pyrazolo[1,5-a]pyridine - SAFETY DATA SHEET , Fisher Scientific. 3

  • Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions , MDPI.4

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds , Semantic Scholar. 5

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various bioactive molecules.[1] Understanding the thermodynamic stability of this molecule is paramount for ensuring the quality, safety, and efficacy of any resulting pharmaceutical product. This technical guide provides a comprehensive framework for assessing the intrinsic stability of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate. We will delve into the theoretical underpinnings of degradation pathways, present detailed experimental protocols for forced degradation studies, and outline the analytical methodologies required to identify and quantify any degradation products. This document is intended to serve as a practical resource for researchers and drug development professionals, enabling them to design and execute robust stability studies in line with regulatory expectations.

Introduction: The Critical Role of Stability in Drug Development

The journey of a drug candidate from discovery to market is a long and arduous one, with chemical stability being a critical quality attribute that must be thoroughly understood and controlled. The stability of an active pharmaceutical ingredient (API) directly impacts its shelf-life, storage conditions, and the safety profile of the final drug product.[2] Instability can lead to a loss of potency, the formation of toxic degradation products, and altered bioavailability, ultimately compromising patient safety and therapeutic efficacy.[2]

Forced degradation studies, also known as stress testing, are an indispensable tool in the pharmaceutical industry for elucidating the intrinsic stability of a drug substance.[2][3][4] By subjecting the molecule to conditions more severe than accelerated stability testing, such as high heat, humidity, extreme pH, oxidation, and photolysis, we can rapidly identify potential degradation pathways and the resulting degradants.[2][3] This information is crucial for developing stability-indicating analytical methods, designing stable formulations, and defining appropriate storage and handling procedures.[3]

Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate, with its fused heterocyclic ring system, ester functionality, and chloro-substituent, possesses several potential sites for chemical degradation. A thorough understanding of its stability profile is therefore essential for its successful development as a pharmaceutical intermediate or API.

Molecular Structure and Potential Degradation Pathways

The chemical structure of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate is characterized by a pyrazolo[1,5-a]pyridine core, an ethyl ester group at the 2-position, and a chlorine atom at the 5-position. Each of these features can influence the molecule's susceptibility to degradation.

Potential Degradation Sites of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate

Caption: Potential degradation pathways for Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate.

Hydrolysis

The ethyl ester group is a primary site for hydrolytic degradation. Under acidic or basic conditions, the ester can be cleaved to form the corresponding carboxylic acid and ethanol. The rate of hydrolysis is pH-dependent, and the stability at different pH values needs to be thoroughly investigated.

Oxidation

The nitrogen atoms within the pyrazolo[1,5-a]pyridine ring system are susceptible to oxidation, potentially forming N-oxides. The electron-rich nature of the heterocyclic system can also make it a target for oxidative degradation.

Photolysis

Many heterocyclic compounds are sensitive to light. Photolytic degradation can involve complex reaction pathways, including dehalogenation (loss of the chlorine atom), ring cleavage, or polymerization. The presence of the chlorine substituent may increase the molecule's photosensitivity.

Thermal Degradation

At elevated temperatures, the molecule may undergo various degradation reactions.[4] These can include decarboxylation of the ester group (if hydrolysis occurs first), rearrangements of the heterocyclic core, or other bond-breaking processes.[4]

Experimental Design for Forced Degradation Studies

A systematic approach to forced degradation is essential to gain a comprehensive understanding of the molecule's stability. The following experimental workflow is recommended.

Forced Degradation Experimental Workflow

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Start Prepare Stock Solution of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Start->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (e.g., 80°C, solid state) Start->Thermal Photolytic Photolytic Stress (ICH Q1B conditions) Start->Photolytic HPLC HPLC-UV/DAD Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC LC_MS LC-MS/MS Analysis (for identification of degradants) HPLC->LC_MS If significant degradation Data Quantify Degradation & Identify Degradants LC_MS->Data Pathway Elucidate Degradation Pathways Data->Pathway Method Develop Stability-Indicating Method Pathway->Method

Caption: A typical workflow for conducting forced degradation studies.

Materials and Reagents
  • Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate (high purity)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or purified

  • Formic acid or trifluoroacetic acid (TFA) for mobile phase modification

Step-by-Step Protocols

3.2.1. Stock Solution Preparation

  • Accurately weigh and dissolve a known amount of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

3.2.2. Acidic Hydrolysis

  • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

  • Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

3.2.3. Basic Hydrolysis

  • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

  • Keep the solution at room temperature and monitor for degradation at various time points (e.g., 1, 4, 8, 24 hours).

  • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

3.2.4. Oxidative Degradation

  • To an aliquot of the stock solution, add a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature and monitor for degradation at various time points.

  • Dilute the samples for analysis at each time point.

3.2.5. Thermal Degradation (Solid State)

  • Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C).

  • At specified time intervals, remove a sample, dissolve it in a suitable solvent, and dilute for analysis.

3.2.6. Photostability

  • Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • A dark control sample should be stored under the same conditions but protected from light.

  • At the end of the exposure period, prepare solutions of both the light-exposed and dark control samples for analysis.

Analytical Methodology

A stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for the accurate quantification of the active ingredient and the detection of any impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

HPLC Method Development

A reverse-phase HPLC method is generally suitable for a compound of this nature.

ParameterRecommended Starting Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute any more non-polar degradants.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (determined by UV scan)
Injection Volume 10 µL
Identification of Degradation Products

For the identification of the major degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the technique of choice. By comparing the mass spectra of the parent compound and the degradants, the molecular weights of the degradation products can be determined. Fragmentation patterns can then be used to elucidate their structures.

Data Interpretation and Reporting

For each stress condition, the percentage of degradation should be calculated. The chromatograms should be carefully examined to ensure that all degradation products are well-separated from the parent peak. A mass balance should be performed to account for all the material after degradation.

The results of the forced degradation studies should be summarized in a comprehensive report that includes:

  • The experimental conditions for each stress test.

  • The percentage of degradation observed under each condition.

  • The HPLC chromatograms showing the separation of the parent compound and its degradation products.

  • The proposed structures of the major degradation products, supported by LC-MS data.

  • A proposed degradation pathway for the molecule.

Conclusion

A thorough investigation of the thermodynamic stability of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate is a non-negotiable step in its development for pharmaceutical applications. The forced degradation studies outlined in this guide provide a robust framework for identifying the potential degradation pathways and developing a validated stability-indicating analytical method. The insights gained from these studies are invaluable for ensuring the development of a safe, effective, and stable drug product.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • Various Chemical Suppliers (e.g., Sigma-Aldrich, TCI).
  • Alsante, K. M., et al. (2007). Forced Degradation: A Tool for Drug Development. Pharmaceutical Technology, 31(3), 56-66.
  • Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24(1), 1-14.
  • Rao, N. (2015). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences, 4(1), 1-10.
  • Brummer, H. (2011). How to Approach a Forced Degradation Study. [Link]

Sources

Foundational

Discovery and Early Synthesis of Halogenated Pyrazolo[1,5-a]pyridine Derivatives: A Technical Guide for Medicinal Chemists

The Pyrazolo[1,5-a]pyridine Pharmacophore: An Executive Overview Fused nitrogen-containing heterocyclic compounds play a prominent role in modern medicinal chemistry[1]. Among these, the pyrazolo[1,5-a]pyridine scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

The Pyrazolo[1,5-a]pyridine Pharmacophore: An Executive Overview

Fused nitrogen-containing heterocyclic compounds play a prominent role in modern medicinal chemistry[1]. Among these, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure[1]. Functioning as a bioisostere for indoles and azaindoles, this bicyclic system offers two nitrogen atoms that serve as critical hydrogen-bond acceptors, thereby boosting target protein binding affinity and elevating overall potency[2]. The clinical validation of this scaffold is highlighted by marketed drugs such as Ibudilast (MN-166), a nonselective phosphodiesterase (PDE) inhibitor used for asthma and post-stroke complications[3].

To fully explore the structure-activity relationship (SAR) of this pharmacophore, medicinal chemists require modular synthetic routes. The discovery and early synthesis of halogenated pyrazolo[1,5-a]pyridine derivatives serve as the foundational step[4]. Halogenation—specifically at the C-3 position—provides the essential synthetic handle required for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)[5].

De Novo Assembly: The N-Amination and 1,3-Dipolar Cycloaddition Paradigm

The most robust and convergent method for constructing the pyrazolo[1,5-a]pyridine core involves a two-step sequence: the N-amination of a substituted pyridine followed by a 1,3-dipolar cycloaddition[6].

Mechanistic Causality & Reagent Selection: The first step requires an electrophilic source of an amino group. While historical methods utilized reagents like hydroxylamine-O-sulfonic acid (HOSA), modern protocols favor O-(2,4-dinitrophenyl)hydroxylamine (DNPH)[6]. DNPH is selected because the 2,4-dinitrophenoxy group is an exceptional leaving group, making the reagent highly electrophilic at the nitrogen atom. Furthermore, DNPH is more bench-stable and easier to handle than HOSA, providing a reliable, high-yielding conversion to the N-aminopyridinium salt[6].

In the second step, the intermediate N-aminopyridinium salt is treated with a mild base (such as K2CO3) to generate an N-ylide in situ[6]. This reactive ylide undergoes a regioselective [3+2] cycloaddition with an electron-deficient alkyne (e.g., ethyl propiolate or dimethyl acetylenedicarboxylate)[3]. The regioselectivity is driven by the electronic polarization of both the ylide (HOMO) and the dipolarophile (LUMO), ensuring predictable substitution patterns on the newly formed pyrazole ring[7].

Pathway1 A Substituted Pyridine (Starting Material) B N-Aminopyridinium Salt (Reactive Ylide) A->B N-Amination (DNPH, 0°C to RT) C Pyrazolo[1,5-a]pyridine (Bicyclic Core) B->C 1,3-Dipolar Cycloaddition (Alkyne, Base, DMF)

Figure 1: De novo synthetic workflow of the pyrazolo[1,5-a]pyridine core via cycloaddition.

Regioselective Halogenation: Enabling Late-Stage Functionalization

Once the core is assembled, introducing a halogen at a specific position is critical for downstream diversification[4].

Electronic Distribution and Causality: The pyrazolo[1,5-a]pyridine ring system is an electron-rich heterocycle. The lone pair of electrons on the bridgehead nitrogen (N1) delocalizes extensively into the pyrazole ring. This enamine-like delocalization makes the C-3 position the most nucleophilic site on the bicycle[8]. Consequently, electrophilic aromatic substitution (EAS) occurs regioselectively at C-3[9].

To achieve this, N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) are the reagents of choice[5]. Unlike elemental halogens (Br2 or I2), which can be overly reactive and cause oxidative degradation or polyhalogenation, NBS and NIS provide a controlled, low steady-state concentration of the halonium ion[8]. The reactions are typically run in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN)[5]. These solvents stabilize the highly polar transition state of the EAS mechanism without acting as competing nucleophiles.

Pathway2 Core Pyrazolo[1,5-a]pyridine Core Halogenated 3-Halo-pyrazolo[1,5-a]pyridine (X = Br, I) Core->Halogenated Electrophilic Halogenation (NBS or NIS, MeCN/DMF) Coupled 3-Substituted Derivative (Cross-Coupling Product) Halogenated->Coupled Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira)

Figure 2: Mechanistic pathway of C-3 electrophilic halogenation and downstream cross-coupling.

Validated Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) and mechanistic rationale for workup procedures.

Protocol A: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate via Cycloaddition [6]

  • N-Amination: Dissolve the substituted pyridine (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Electrophilic Addition: Add DNPH (1.05 equiv) portion-wise. Stir the reaction at room temperature for 2 hours. Causality: The slight excess of DNPH ensures complete consumption of the pyridine, while the initial 0 °C temperature controls the exothermic N-alkylation.

  • Solvent Exchange: Concentrate the crude mixture under reduced pressure and redissolve the resulting N-aminopyridinium intermediate in anhydrous DMF.

  • Cycloaddition: Add ethyl propiolate (1.1 equiv) and K2CO3 (1.5 equiv). Stir at room temperature overnight.

  • IPC & Workup: Monitor via LC-MS. Once the ylide is consumed, quench the reaction with distilled water. Extract with ethyl acetate (3x). Causality: The aqueous quench dissolves the inorganic salts (K2CO3) and partitions the highly polar DMF into the aqueous layer, leaving the cyclized product in the organic phase.

Protocol B: Regioselective C-3 Iodination using NIS [5]

  • Preparation: Dissolve the pyrazolo[1,5-a]pyridine derivative (1.0 equiv) in anhydrous MeCN or DMF at room temperature.

  • Halogenation: Add NIS (1.05 equiv) in a single portion. Shield the reaction flask from direct light to prevent homolytic cleavage of the N-I bond.

  • IPC: Monitor the reaction via TLC (Hexanes/EtOAc, 3:1). The highly nucleophilic C-3 position typically reacts within 1–3 hours.

  • Quench & Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na2S2O3). Causality: The thiosulfate acts as a mild reducing agent, converting any unreacted, potentially oxidative electrophilic iodine species into inert water-soluble iodide ions. Extract with DCM, dry over MgSO4, and concentrate.

Quantitative Data Presentation

The efficiency of the halogenation protocols across various substrates is summarized below. The data highlights the robust nature of the electrophilic substitution at the C-3 position[5][8].

SubstrateElectrophile (Equiv)SolventTemp (°C)ProductYield (%)
Pyrazolo[1,5-a]pyridineNBS (1.05)DMF0 to RT3-Bromopyrazolo[1,5-a]pyridine85 - 92
Pyrazolo[1,5-a]pyridineNIS (1.05)MeCNRT3-Iodopyrazolo[1,5-a]pyridine88 - 95
5-Aminopyrazolo[1,5-a]pyridineNIS (1.10)MeOHRT5-Amino-3-iodopyrazolo[1,5-a]pyridine71 - 80
2-Methylpyrazolo[1,5-a]pyridineNBS (1.00)DCM03-Bromo-2-methylpyrazolo[1,5-a]pyridine89

Conclusion

The pyrazolo[1,5-a]pyridine scaffold remains a cornerstone in modern drug discovery[1]. By mastering the de novo synthesis via N-amination and 1,3-dipolar cycloaddition, and subsequently manipulating the highly nucleophilic C-3 position via controlled halogenation, researchers can unlock vast chemical space[6]. These halogenated intermediates serve as the critical linchpins for advanced cross-coupling methodologies, ultimately accelerating the development of novel therapeutics[5].

Sources

Protocols & Analytical Methods

Method

Application Note: Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate as a Privileged Scaffold in Drug Discovery

Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I frequently evaluate novel heterocyclic building blocks to overcome the pharmacokinetic (PK) and pharmacodynamic (PD) limitations of tradition...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently evaluate novel heterocyclic building blocks to overcome the pharmacokinetic (PK) and pharmacodynamic (PD) limitations of traditional scaffolds. Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate has emerged as a highly versatile, privileged building block in modern medicinal chemistry[1].

The pyrazolo[1,5-a]pyridine core serves as an excellent bioisostere for indoles, azaindoles, and benzimidazoles. Unlike indoles, which possess an exposed N-H bond that can undergo rapid phase I metabolism (oxidation) or act as a substrate for efflux pumps (e.g., P-glycoprotein), the fully fused pyrazolo[1,5-a]pyridine system lacks a hydrogen bond donor. This structural shift drastically improves metabolic stability, solubility, and membrane permeability[2].

From a synthetic perspective, this specific building block offers two orthogonal handles for functionalization:

  • The C5-Chloride: A prime site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). The electron-rich nature of the bicyclic system makes C-Cl activation challenging, necessitating carefully selected precatalysts[3].

  • The C2-Ethyl Ester: A reliable vector for structural extension via saponification followed by amide coupling, allowing exploration of the solvent-exposed regions of target binding pockets[4].

Divergent Synthetic Workflow

To illustrate the utility of this scaffold, the following workflow demonstrates how the C2 and C5 positions are systematically derivatized to generate libraries of kinase and GPCR inhibitors.

Workflow Core Ethyl 5-chloropyrazolo [1,5-a]pyridine-2-carboxylate C5_React C5-Position (Aryl Chloride) Core->C5_React Pd-Catalysis C2_React C2-Position (Ethyl Ester) Core->C2_React Base/Nucleophile Suzuki Suzuki-Miyaura Coupling C5_React->Suzuki Buchwald Buchwald-Hartwig Amination C5_React->Buchwald Hydrolysis Saponification (LiOH) C2_React->Hydrolysis PI3K PI3Kγ/δ Inhibitors Suzuki->PI3K Buchwald->PI3K Amidation Amide Coupling (HATU) Hydrolysis->Amidation CSK CSK Inhibitors Amidation->CSK

Divergent synthetic applications of the pyrazolo[1,5-a]pyridine scaffold.

Self-Validating Experimental Protocols

The following protocols have been optimized to maximize yield while providing built-in validation checkpoints to ensure reaction fidelity.

Protocol A: C5-Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the deactivated C5-chloride. Causality & Catalyst Selection: The C5-position of this heterocycle is electronically rich, making the oxidative addition of the C-Cl bond to Pd(0) the rate-limiting step. Traditional catalysts like Pd(PPh3)4 fail to achieve full conversion. We employ XPhos Pd G2 , a second-generation precatalyst. The bulky, electron-rich XPhos ligand accelerates oxidative addition, while the precatalyst architecture ensures rapid generation of the active monoligated Pd(0) species, preventing catalyst deactivation (Pd black formation)[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL reaction vial, add Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate (1.0 mmol, 224.6 mg), the desired aryl boronic acid (1.2 mmol), and XPhos Pd G2 (0.05 mmol, 5 mol%).

  • Base Addition: Add anhydrous K3PO4 (2.0 mmol). Rationale: K3PO4 is sufficiently basic to facilitate transmetalation but mild enough to prevent premature hydrolysis of the C2-ethyl ester.

  • Solvent & Degassing: Suspend the mixture in 10 mL of 1,4-Dioxane/H2O (4:1 v/v). Rationale: Water is critical for forming the reactive hydroxyboronate intermediate. Sparge the solution with N2 for 10 minutes. Oxygen must be strictly excluded to prevent homocoupling of the boronic acid.

  • Execution: Seal the vial and heat at 90 °C for 2 hours in a heating block.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The protocol is self-validating when the starting material peak ( m/z 225.04[M+H]+) completely disappears[5]. If a peak at m/z 191 is observed, it indicates protodehalogenation, a sign that degassing was insufficient or the boronic acid degraded.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (2 × 10 mL), dry over Na2SO4, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: C2-Ester Saponification and Amidation

Objective: Conversion of the C2-ethyl ester to a functionalized amide. Causality & Reagent Selection: Saponification requires a mixed solvent system to solvate both the lipophilic organic intermediate and the inorganic hydroxide base. LiOH is selected over NaOH to provide a milder pH profile, avoiding potential ring-opening side reactions of the pyrazolo[1,5-a]pyridine core[6]. For the subsequent amidation, HATU is utilized because its HOAt leaving group is highly efficient at overcoming the steric hindrance adjacent to the bicyclic core.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the C5-arylated intermediate (1.0 mmol) in a solvent mixture of THF/MeOH/H2O (2:1:1, 10 mL). Add LiOH·H2O (3.0 mmol).

  • Execution: Stir at ambient temperature for 4 hours.

  • Self-Validation Checkpoint: Monitor by TLC (EtOAc/Hexanes 1:1). The starting ester (Rf ~0.6) will convert to a baseline spot (Rf 0.0). Concentrate the organic solvents in vacuo. Acidify the remaining aqueous layer with 1M HCl to pH 3-4. The precipitation of the carboxylic acid provides immediate visual confirmation of successful hydrolysis.

  • Amidation: Filter and dry the carboxylic acid. Dissolve the acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir for 10 minutes to form the active ester.

  • Coupling: Add the desired primary or secondary amine (1.2 mmol). Stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, wash extensively with 5% LiCl aqueous solution (to remove DMF), dry, and purify.

Quantitative Data Presentation: Suzuki Coupling Optimization

To underscore the causality behind our protocol choices, Table 1 summarizes the optimization of the C5-arylation step.

EntryCatalyst SystemBaseSolventTemp (°C)Conversion (%)Rationale / Observation
1Pd(PPh3)4 (10 mol%)Na2CO31,4-Dioxane/H2O9015%Oxidative addition to C-Cl is too slow; catalyst degrades.
2Pd(dppf)Cl2 (5 mol%)K2CO31,4-Dioxane/H2O9045%Bidentate ligand improves stability, but reaction remains sluggish.
3Pd2(dba)3 / SPhosK3PO4Toluene/H2O10072%Electron-rich ligand facilitates oxidative addition; some Pd black observed.
4XPhos Pd G2 (5 mol%) K3PO4 1,4-Dioxane/H2O 90 >95% Precatalyst ensures rapid generation of active Pd(0); cleanly affords product.

Table 1: Optimization parameters for the Suzuki-Miyaura cross-coupling of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate.

Case Studies in Target-Based Drug Discovery

The strategic derivatization of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate has led to significant breakthroughs in several therapeutic areas:

A. PI3Kγ/δ Dual Inhibitors for Cancer Immunotherapy

Recent efforts have utilized the pyrazolo[1,5-a]pyridine scaffold to discover potent PI3Kγ/δ dual inhibitors[1]. The nitrogen of the pyridine moiety forms critical hydrogen bonds with the hinge region (Lys883 in PI3Kγ), while the core engages in π–π stacking with His830 in PI3Kδ[1]. These inhibitors reverse tumor-induced immunosuppression.

Pathway Ligand Extracellular Signal (e.g., Chemokines) Receptor GPCR / RTK Ligand->Receptor PI3K PI3Kγ/δ Receptor->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT Activation PIP3->AKT Tumor Tumor Progression & Immune Suppression AKT->Tumor Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->PI3K Inhibits

Inhibition of the PI3Kγ/δ signaling pathway by pyrazolo[1,5-a]pyridine derivatives.

B. C-Terminal Src Kinase (CSK) Inhibitors

In immuno-oncology, inhibiting CSK activates T cells. Researchers identified pyrazolo[1,5-a]pyridine derivatives as potent CSK inhibitors[2]. By leveraging the C2 and C5 positions, they introduced conformational biases (e.g., piperidine rings) to enhance potency and metabolic stability, ultimately increasing T cell proliferation induced by T cell receptor signaling[2].

C. G Protein-Biased Dopamine D2 Receptor Ligands

Beyond kinases, this scaffold is highly effective in GPCR targeting. Incorporation of the pyrazolo[1,5-a]pyridine appendage into arylpiperazines yielded high-affinity dopamine D2 receptor partial agonists[4]. These compounds demonstrated G protein-biased activation over β-arrestin recruitment, showcasing antipsychotic activity in vivo[4].

References

  • Title: Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: 1

  • Title: Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase Source: Journal of Medicinal Chemistry (NIH / PMC) URL: 2

  • Title: Discovery of G Protein-Biased Dopaminergics with a Pyrazolo[1,5-a]pyridine Substructure Source: Journal of Medicinal Chemistry (PubMed) URL: 4

  • Title: Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions Source: Molecules (NIH / PMC) URL: 6

  • Title: Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines Source: The Journal of Organic Chemistry (ACS Publications) URL: 3

Sources

Application

Application Note: Advanced Functionalization Techniques for the C-5 Position of Pyrazolo[1,5-a]pyridines

Introduction & Mechanistic Context The pyrazolo[1,5-a]pyridine scaffold is a privileged, highly sought-after bicyclic pharmacophore in modern medicinal chemistry. Its robust physicochemical profile and unique hydrogen-bo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The pyrazolo[1,5-a]pyridine scaffold is a privileged, highly sought-after bicyclic pharmacophore in modern medicinal chemistry. Its robust physicochemical profile and unique hydrogen-bonding capabilities have led to its incorporation into several high-profile therapeutics, including the FDA-approved RET kinase inhibitor selpercatinib, as well as emerging MALT1 and MARK inhibitors[1][2].

Despite its utility, the regioselective functionalization of the pyrazolo[1,5-a]pyridine core presents a significant synthetic challenge. The inherent electronic distribution of this fused system creates a strong nucleophilic bias at the C-3 position, making it highly susceptible to electrophilic aromatic substitution. Conversely, the C-7 position is highly acidic and readily undergoes directed ortho-metalation (DoM) when treated with sterically hindered bases like TMPMgCl·LiCl[3].

Because the C-5 position lacks both the heightened nucleophilicity of C-3 and the acidity of C-7, direct C-H activation at C-5 is energetically unfavorable. To overcome this, synthetic chemists rely on two field-proven strategies: De Novo Synthesis via [3+2] Cycloaddition and Late-Stage Transition-Metal Cross-Coupling . This application note details the causality, workflows, and validated protocols for both approaches.

Strategy A: De Novo Synthesis via Regioselective [3+2] Cycloaddition

When direct C-H functionalization is unviable, building the bicyclic core from a pre-functionalized precursor is the most reliable method. By utilizing a 4-substituted pyridine (e.g., 4-bromopyridine), the substituent is regioselectively locked into the C-5 position of the resulting pyrazolo[1,5-a]pyridine ring during the annulation process[4].

Mechanistic Causality

The reaction relies on the generation of an N-aminopyridinium ylide. A mild base (such as K₂CO₃) deprotonates the N-aminopyridinium salt to form a reactive 1,3-dipole in situ. This ylide subsequently undergoes a concerted [3+2] cycloaddition with an electron-deficient alkyne (or alkene, followed by TEMPO-mediated oxidation)[4]. The choice of a mild base is critical; it prevents the premature degradation of the ylide and suppresses unwanted N-N bond cleavage, ensuring high cyclization yields.

G A 4-Substituted Pyridine (e.g., 4-Bromopyridine) B N-Amination (Aminating Agent) A->B C 1-Amino-4-substituted pyridinium salt B->C D [3+2] Cycloaddition (Alkyne/Alkene + Base) C->D E 5-Substituted Pyrazolo[1,5-a]pyridine D->E

Caption: Workflow for the de novo synthesis of C-5 functionalized pyrazolo[1,5-a]pyridines.

Protocol 1: Synthesis of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate

This protocol establishes a versatile 5-bromo handle for downstream late-stage functionalization[5].

Reagents & Materials:

  • 1-Amino-4-bromopyridinium iodide (24.9 mmol)

  • Ethyl propiolate (115 mmol)

  • Potassium carbonate (K₂CO₃) (76.7 mmol)

  • N,N-Dimethylformamide (DMF) (80 mL)

Step-by-Step Methodology:

  • Preparation: To a 250 mL three-necked round-bottomed flask, add 1-amino-4-bromopyridinium iodide (15 g) and dissolve completely in 80 mL of anhydrous DMF under an inert argon atmosphere[5].

  • Base Addition: Add K₂CO₃ (10.6 g) batchwise to the stirring solution. The suspension will slightly darken as the ylide begins to form.

  • Cycloaddition: Dropwise, add ethyl propiolate (11.7 mL) over a period of 10 minutes to control the exothermic nature of the cycloaddition[5].

  • Reaction: Stir the mixture overnight (approx. 16 hours) at room temperature[5].

  • Workup: Dilute the reaction mixture with ethyl acetate (300 mL) and quench with distilled water (100 mL)[5]. Filter out any insoluble inorganic solids.

  • Extraction & Purification: Separate the organic layer, wash thoroughly with saturated aqueous NaCl (3 x 50 mL) to remove residual DMF, and dry over anhydrous Na₂SO₄[5]. Concentrate under reduced pressure and purify via silica gel column chromatography (EtOAc/Petroleum ether 1:10) to yield the product as a brown solid[5].

Self-Validating System: Reaction progress must be tracked via TLC. The disappearance of the highly polar pyridinium salt (which remains at the baseline in 1:10 EtOAc/Petroleum ether) and the emergence of a highly UV-active, less polar spot confirms successful annulation and aromatization.

Strategy B: Late-Stage Functionalization via Transition-Metal Cross-Coupling

Once the 5-bromo-pyrazolo[1,5-a]pyridine core is synthesized, the C-5 position becomes a highly versatile electrophilic hub.

Mechanistic Causality

The oxidative addition of Pd(0) into the C5–Br bond is the rate-determining step in these cross-coupling reactions. Because the C-5 position is located on the electron-deficient pyridine ring of the fused system, the C–Br bond is highly activated toward oxidative addition. This allows for efficient Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings under relatively mild conditions[6].

Pathways Core 5-Bromo-pyrazolo[1,5-a]pyridine Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) Core->Suzuki Pd(0), Base Sonogashira Sonogashira (Terminal Alkynes) Core->Sonogashira Pd(0), Cu(I), Base Buchwald Buchwald-Hartwig (Primary/Secondary Amines) Core->Buchwald Pd(0), Ligand, Base Prod1 5-Aryl/Heteroaryl Derivative Suzuki->Prod1 Prod2 5-Alkynyl Derivative Sonogashira->Prod2 Prod3 5-Amino Derivative Buchwald->Prod3

Caption: Transition-metal-catalyzed cross-coupling pathways for C-5 functionalization.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C-5 Position

This protocol describes the installation of an aryl/heteroaryl group at the C-5 position[6].

Reagents & Materials:

  • 5-Bromo-pyrazolo[1,5-a]pyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube or microwave vial, combine the 5-bromo-pyrazolo[1,5-a]pyridine derivative, arylboronic acid, and Pd(PPh₃)₄.

  • Solvent Addition: Add degassed 1,4-dioxane followed by the 2M aqueous Na₂CO₃ solution.

  • Degassing: Sparge the biphasic mixture with argon for 10 minutes to remove trace oxygen, which rapidly degrades the active Pd(0) catalyst.

  • Heating: Seal the vessel and heat to 90 °C for 12–16 hours (or 110 °C for 30 minutes if utilizing microwave irradiation).

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium black, washing the pad with EtOAc.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography.

Self-Validating System: Complete consumption of the 5-bromo starting material must be confirmed via LC-MS prior to workup. A successful cross-coupling is visually accompanied by a color change from a dark, turbid Pd(0) mixture to a clearer organic solution post-filtration. If debromination occurs (yielding the C-5 protonated byproduct), it indicates that the transmetalation step is too slow; switching to a more electron-rich ligand (e.g., XPhos) is required.

Quantitative Data Summary

The table below summarizes the expected yield ranges and optimal catalyst systems for various C-5 late-stage functionalizations, synthesized from 5-bromo-pyrazolo[1,5-a]pyridine precursors.

Coupling TypeReagent ClassOptimal Catalyst SystemTypical Yield (%)
Suzuki-Miyaura Arylboronic acidsPd(PPh₃)₄, Na₂CO₃65 - 85%
Suzuki-Miyaura Heteroarylboronic acidsPd₂(dba)₃, XPhos, K₃PO₄50 - 75%
Sonogashira Terminal alkynesPd(PPh₃)₂Cl₂, CuI, Et₃N70 - 90%
Buchwald-Hartwig Cyclic secondary aminesPd₂(dba)₃, BINAP, NaOtBu55 - 80%

Conclusion

Functionalization at the C-5 position of pyrazolo[1,5-a]pyridines requires deliberate circumvention of the core's natural electronic biases. By utilizing pre-functionalized 4-substituted pyridines in [3+2] cycloadditions, chemists can reliably install a halogen handle at C-5. This handle serves as an ideal electrophile for late-stage palladium-catalyzed cross-couplings, enabling the rapid generation of diverse, high-value libraries for drug discovery.

References

  • [3] Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases | Organic Letters. acs.org. 3

  • [1] Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH. nih.gov. 1

  • [4] Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds | Organic Letters. acs.org. 4

  • [5] 5-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester. chemicalbook.com. 5

  • [6] Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors. ul.ac.za.6

  • [2] WO2023125877A1 - Tricyclic derivative inhibitor, preparation method therefor, and application thereof. google.com. 2

Sources

Method

Application Notes &amp; Protocols: In Vitro Assay Preparation and Execution for Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate Compounds

Authored by a Senior Application Scientist Abstract The pyrazolo[1,5-a]pyridine and related pyrazolopyrimidine scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Abstract

The pyrazolo[1,5-a]pyridine and related pyrazolopyrimidine scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including roles as kinase inhibitors, and anticancer and antiviral agents.[1][2][3] Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate and its analogs represent a promising class of molecules for drug discovery. The successful in vitro evaluation of these compounds is fundamentally dependent on meticulous assay preparation, from initial compound solubilization to the selection and execution of appropriate biochemical and cell-based assays. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals. It moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring robust, reproducible, and meaningful data generation. We will cover essential protocols for compound handling, biochemical kinase inhibition assays, cell-based cytotoxicity screening, and cellular target engagement verification.

Foundational Compound Preparation: The Key to Reproducibility

A compound's physicochemical properties are the bedrock of any in vitro experiment. Failure to properly address solubility and stability will invariably lead to erroneous and misleading results. The title compound is typically a white to yellow solid, which should be stored at 2-8°C under an inert atmosphere.[4]

Critical First Step: Solubility Assessment

Before preparing a high-concentration stock, it is imperative to determine the compound's solubility profile in Dimethyl Sulfoxide (DMSO) and the relevant aqueous assay buffers. Poor aqueous solubility is a common hurdle for promising drug candidates.[5]

Protocol: Kinetic Solubility Assessment

  • Prepare Compound: Weigh out approximately 1-2 mg of the test compound into a clear glass vial.

  • Initial Solvent Addition: Add a calculated volume of 100% DMSO to achieve a high theoretical concentration (e.g., 50 mM).

  • Dissolution: Vortex vigorously for 10-15 minutes. If the compound does not fully dissolve, perform a serial addition of DMSO and repeat vortexing until dissolution is achieved. Record the final concentration. This is your maximum DMSO stock concentration.

  • Aqueous Solubility: Take a small aliquot of the DMSO stock and dilute it 100-fold into your primary aqueous assay buffer (e.g., PBS, RPMI-1640).

  • Incubation & Observation: Incubate at room temperature for 1-2 hours. Visually inspect for any signs of precipitation against a dark background.

  • Quantification (Optional but Recommended): Centrifuge the sample at high speed (>10,000 x g) for 15 minutes. Carefully collect the supernatant and analyze the concentration using a validated HPLC-UV method.[5]

Stock Solution Preparation and Quality Control

Protocol: 10 mM DMSO Stock Solution

  • Calculation: Based on the compound's molecular weight (MW: 225.63 g/mol for the parent compound), calculate the mass required for your desired volume and concentration (e.g., 2.26 mg for 1 mL of a 10 mM stock).

  • Weighing: Accurately weigh the compound into a sterile, high-quality microcentrifuge tube or glass vial.

  • Solubilization: Add 90% of the final required volume of high-purity, anhydrous DMSO. Vortex for at least 10 minutes. Gentle warming in a 37°C water bath can aid dissolution, but monitor for any signs of degradation.

  • Final Volume: Once fully dissolved, add the remaining DMSO to reach the final target volume.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in desiccated conditions.

Scientist's Note (Trustworthiness): The quality of your DMSO is critical. Use anhydrous, high-purity (>99.9%) DMSO to prevent compound degradation and assay interference. Always include a "vehicle control" (DMSO alone) in all experiments at the same final concentration as your test compound to account for any solvent-induced effects.

Biochemical Assays: Probing Direct Target Interaction

Given that pyrazolopyridine derivatives are frequently identified as kinase inhibitors, a direct enzymatic assay is a logical primary screen.[6][7] Kinase assays typically measure the enzymatic conversion of ATP to ADP as part of a substrate phosphorylation event.[8] The ADP-Glo™ Kinase Assay is a robust, luminescence-based system that quantifies the amount of ADP produced, making it a universal platform for screening kinase inhibitors.[9]

Protocol: ADP-Glo™ Kinase Inhibitor Profiling

This protocol is adapted for a 384-well plate format.

Reagents & Materials:

  • Kinase of interest (e.g., CDK2, LCK)

  • Kinase-specific substrate

  • Ultra-Pure ATP

  • Test Compound (Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate analog)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate-reading luminometer

Methodology:

  • Compound Plating: Prepare a serial dilution of the test compound in assay buffer. Typically, an 11-point, 3-fold serial dilution starting from 100 µM is appropriate. Add 1 µL of each concentration to the assay plate wells. Include wells for vehicle control (DMSO) and a no-enzyme control.

  • Kinase/Substrate Addition: Prepare a master mix containing the kinase and its specific substrate in the reaction buffer. Add 5 µL of this mix to each well.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.[10]

  • Initiate Kinase Reaction: Prepare an ATP solution at the desired concentration (often at or near the Km for the specific kinase). Add 5 µL of the ATP solution to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes (or as optimized for your specific kinase).

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP & Detect: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the ADP amount. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis and Presentation

The raw luminescence data (RLU) is normalized using the vehicle (high activity) and no-enzyme (background) controls. The percent inhibition is calculated and plotted against the log of the inhibitor concentration to generate a dose-response curve, from which the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

Table 1: Example Data for IC₅₀ Determination

Compound Conc. (µM) Log [Conc.] Avg. RLU % Inhibition
100 2.00 15,500 98.1%
33.3 1.52 21,300 92.1%
11.1 1.05 45,600 67.9%
3.70 0.57 98,700 30.1%
1.23 0.09 135,400 4.1%
0.41 -0.39 141,200 0.0%
Vehicle (DMSO) N/A 141,200 0.0%

| No Enzyme | N/A | 12,500 | 100.0% |

Diagram 1: Biochemical Assay Workflow

Below is a Graphviz diagram illustrating the general workflow for a biochemical kinase inhibition screen.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plate Compound Dilution & Plating Pre_Incubate Add Kinase Mix (Pre-incubation) Compound_Plate->Pre_Incubate Enzyme_Mix Kinase/Substrate Master Mix Enzyme_Mix->Pre_Incubate ATP_Sol ATP Solution Initiate Add ATP (Start Reaction) ATP_Sol->Initiate Pre_Incubate->Initiate Incubate Incubate (e.g., 60 min) Initiate->Incubate Stop Add Stop Reagent (e.g., ADP-Glo™) Incubate->Stop Detect Add Detection Reagent Stop->Detect Read Read Plate (Luminescence) Detect->Read Calculate Calculate % Inhibition Read->Calculate Curve Generate Dose-Response Curve & IC50 Calculate->Curve

Caption: Workflow for a typical biochemical kinase inhibition assay.

Cell-Based Assays: Assessing Phenotypic Effects

Observing a compound's effect in a living system is a critical next step. Cell viability and cytotoxicity assays are fundamental tools for this purpose.[11] Several pyrazolo[1,5-a]pyridine derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines using methods like the MTT or SRB assay.[12][13]

Protocol: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Reagents & Materials:

  • Human cancer cell line (e.g., MCF-7, A549)[7][14]

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Test Compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well clear plates

  • Spectrophotometer (plate reader)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (DMSO).[15]

  • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[15]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.

Scientist's Note (Expertise): The choice of endpoint (24, 48, 72 hours) is critical. A cytostatic compound (inhibits growth) may show little effect at 24 hours but a strong effect at 72 hours, whereas a rapidly cytotoxic compound will show an effect early. It is often advisable to test multiple time points.

Cellular Target Engagement: Confirming the Mechanism of Action

A key challenge in drug discovery is confirming that a compound's phenotypic effect is due to the direct interaction with its intended target within the complex environment of a cell.[16] The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement. It is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[17][18]

Protocol: Cellular Thermal Shift Assay (CETSA)

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one batch of cells with the test compound at a relevant concentration (e.g., 10x biochemical IC₅₀) and another batch with vehicle control for 1-2 hours.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.

  • Thermal Challenge: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Separate Aggregates: Centrifuge the tubes at high speed (20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

  • Analysis: Carefully collect the supernatant (containing the soluble, non-denatured proteins). Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western Blotting or Mass Spectrometry.

  • Data Interpretation: A positive target engagement is indicated by a shift in the melting curve to a higher temperature for the compound-treated sample compared to the vehicle control.[17]

Diagram 2: CETSA Workflow

This diagram illustrates the core principle and workflow of the Cellular Thermal Shift Assay.

CETSA_Workflow cluster_treatment Cell Treatment cluster_process Processing cluster_analysis Analysis Cells_Vehicle Intact Cells + Vehicle (DMSO) Lysate_Vehicle Cell Lysate (Vehicle) Cells_Vehicle->Lysate_Vehicle Cells_Compound Intact Cells + Compound Lysate_Compound Cell Lysate (Compound) Cells_Compound->Lysate_Compound Heat_Vehicle Heat Lysate across Temperature Gradient Lysate_Vehicle->Heat_Vehicle Heat_Compound Heat Lysate across Temperature Gradient Lysate_Compound->Heat_Compound Separate_Vehicle Centrifuge to Separate Soluble/Aggregated Proteins Heat_Vehicle->Separate_Vehicle Separate_Compound Centrifuge to Separate Soluble/Aggregated Proteins Heat_Compound->Separate_Compound Analysis_Vehicle Analyze Soluble Fraction (e.g., Western Blot) Separate_Vehicle->Analysis_Vehicle Analysis_Compound Analyze Soluble Fraction (e.g., Western Blot) Separate_Compound->Analysis_Compound Result Compare Melting Curves (ΔTm indicates engagement) Analysis_Vehicle->Result Analysis_Compound->Result

Caption: Workflow demonstrating the principle of CETSA.

References

  • National Center for Biotechnology Information (PMC). (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Al-Ostath, A., El-Sabbagh, O. I., El-Gamal, K. M., Al-Mahmoudy, A. M. M., & Al-Said, M. S. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3929. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2025, June 4). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • Patel, H. C., Patel, M. S., Parekh, J. N., et al. (n.d.). In silico and in vitro evaluation of newly synthesized pyrazolo-pyridine fused tetrazolo-pyrimidines derivatives as potential anticancer and antimicrobial agents. Ministry of Health and Prevention - United Arab Emirates. Retrieved from [Link]

  • ResearchGate. (2026, February 8). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • da Silva, J. C., de Castro, S. L., & de Souza, M. C. B. V. (2021). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Pharmaceuticals, 14(10), 1032. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. Retrieved from [Link]

  • Patel, H. C., Patel, M. S., Parekh, J. N., et al. (2023, December 26). In silico and in vitro evaluation of newly synthesized pyrazolo-pyridine fused tetrazolo-pyrimidines derivatives as potential anticancer and antimicrobial agents. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • Larsson, P., & Parris, T. Z. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology. Retrieved from [Link]

  • Li, Y., et al. (2025, August 15). Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Oncology Small-Molecule Library Screen Using the Real-Time Cell Viability Assay. Retrieved from [Link]

  • Li, J., et al. (n.d.). Synthesis, Crystal Structure and Biological Activity of Ethyl 5-(4-Fluorophenyl)-7-(trifluoromethyl)-pyrazolo[1, 5-a]pyrimidine-3-carboxylate. Chinese Journal of Structural Chemistry. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2019). Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules, 24(6), 1098. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Dastkhan, F. (2025, February 15). Synthesis and in vitro cytotoxic evaluation of pyrazolo[1,5-c]quinazoline-triazole conjugates. Results in Chemistry. Retrieved from [Link]

  • ChemSpat. (n.d.). ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • Bide Pharmatech. (n.d.). Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate. Retrieved from [Link]

  • Wang, S., et al. (2019). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Journal of Medicinal Chemistry, 62(3), 1640-1653. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of the tested compounds in simulated gastro-intestinal fluids. Retrieved from [Link]

  • ResearchGate. (2009, October). Ethyl 6-methyl-2- p -tolylpyrazolo[1,5- a ]pyridine-5-carboxylate. Retrieved from [Link]

  • RSC Publishing. (2025, January 22). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. Retrieved from [Link]

  • Kumar, A., et al. (2017). Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. European Journal of Medicinal Chemistry, 126, 797-807. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate. Retrieved from [Link]

  • MDPI. (2026, March 18). Antiviral Activity of Pyrazolopyrimidine and Triazolopyrimidine Derivatives Against SARS-CoV-2 In Vitro: Identifying PZP25 as a Promising Scaffold. Retrieved from [Link]

  • MDPI. (2024, May 21). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Retrieved from [Link]

  • PubChem. (n.d.). PROCESS FOR THE PREPARATION OF PYRAZOLO [1,5-A] PYRIMIDINES AND ITS SALTS - Patent WO-2019005796-A1. Retrieved from [Link]

  • HETEROCYCLES. (n.d.). SYNTHESIS OF PYRAZOL0[1,5-b][l,2]BENZISOTHIAZOLES. Retrieved from [Link]

  • MDPI. (2025, April 19). Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c]. Retrieved from [Link]

Sources

Application

Application Note: Bifunctional Derivatization of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate for Kinase Inhibitor Discovery

Introduction & Mechanistic Rationale The pyrazolo[1,5-a]pyridine bicyclic system has emerged as a privileged pharmacophore in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors[1]. The c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The pyrazolo[1,5-a]pyridine bicyclic system has emerged as a privileged pharmacophore in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors[1]. The core scaffold mimics the purine ring of ATP, allowing it to act as a potent hydrogen bond acceptor. Specifically, the nitrogen atom at the 1-position interacts directly with the backbone NH of the kinase hinge region, a critical binding interaction for inhibiting kinases within the PI3K, RAS, and MAPK signaling cascades[2].

Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate serves as a highly versatile, bifunctional building block. It provides two orthogonal vectors for structural diversification:

  • The C2-Carboxylate Vector: The ester can be readily hydrolyzed and converted into various amides. In the context of kinase binding, this vector typically directs substituents toward the solvent-exposed region or interacts with specific residues just outside the hinge, enhancing binding affinity and residence time[3].

  • The C5-Chloride Vector: The chlorine atom acts as an electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the fused pyridine ring is electron-deficient, the C-Cl bond is sufficiently activated to allow for the installation of aryl or heteroaryl groups that extend deep into the hydrophobic specificity pockets (such as the DFG-in/out motifs).

SignalingPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Cell Proliferation mTOR->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->PI3K ATP-competitive Inhibition

PI3K/AKT/mTOR signaling pathway targeted by pyrazolo[1,5-a]pyridine-based kinase inhibitors.

Synthetic Strategy

To systematically build a library of kinase inhibitors, we employ a robust three-step linear sequence. The sequence is designed to maximize chemoselectivity, ensuring that modifications at the C2 position do not prematurely trigger reactions at the C5 position.

SyntheticWorkflow SM Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate (Starting Material) Hydrolysis Step 1: Saponification LiOH, THF/H2O, 25°C SM->Hydrolysis Acid 5-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid (Intermediate 1) Hydrolysis->Acid Amidation Step 2: Amide Coupling HATU, DIPEA, Primary Amine, DMF Acid->Amidation Amide 2-Amido-5-chloropyrazolo[1,5-a]pyridine (Intermediate 2) Amidation->Amide Coupling Step 3: Suzuki-Miyaura Coupling Pd2(dba)3, XPhos, Ar-B(OH)2, K3PO4 Amide->Coupling Final Target Kinase Inhibitor (Lead Compound) Coupling->Final

Three-step synthetic workflow for bifunctional derivatization of the pyrazolo[1,5-a]pyridine core.

Step-by-Step Experimental Protocols

Step 1: Mild Saponification of the C2-Ester

Objective: Hydrolyze the ethyl ester to the corresponding carboxylic acid without inducing nucleophilic aromatic substitution (SNAr) at the C5-chloride.

  • Causality: Lithium hydroxide (LiOH) in a biphasic Tetrahydrofuran/Water (THF/H₂O) mixture is specifically chosen over harsher conditions (e.g., NaOH in refluxing methanol)[4]. The mild basicity and ambient temperature prevent the premature SNAr displacement of the 5-chloro group by hydroxide or alkoxide ions, preserving the halogen handle for downstream cross-coupling[2].

Protocol:

  • Suspend Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate (1.0 eq, 2.0 mmol) in a 5:1 mixture of THF/H₂O (12 mL).

  • Add LiOH·H₂O (1.5 eq, 3.0 mmol) in a single portion.

  • Stir the biphasic mixture vigorously at 25 °C for 12 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The reaction is complete when the extracted ion chromatogram (EIC) shows >95% depletion of the starting material ( m/z 225 [M+H]⁺) and the appearance of the acid product ( m/z 197 [M+H]⁺).

  • Acidify the aqueous layer to pH 3 using 1M HCl at 0 °C. The product will precipitate as a white solid.

  • Filter, wash with cold water, and dry under high vacuum to afford 5-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid.

Step 2: Amide Bond Formation

Objective: Install the solvent-front binding moiety via amidation.

  • Causality: HATU is selected as the coupling reagent due to its superior efficiency in forming amides from electron-deficient heteroaromatic carboxylic acids. It proceeds via a highly reactive 7-aza-HOBt ester intermediate, which minimizes epimerization (if chiral amines are utilized) and accelerates the reaction even with sterically hindered amines.

Protocol:

  • Dissolve 5-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid (1.0 eq, 1.5 mmol) in anhydrous DMF (8 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 4.5 mmol) and the desired primary amine (1.2 eq, 1.8 mmol).

  • Cool the mixture to 0 °C and add HATU (1.2 eq, 1.8 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Check: Quench a 10 µL aliquot in 50% MeCN/H₂O and analyze by UPLC-MS. Complete consumption of the acid ( m/z 197) indicates successful conversion.

  • Dilute the mixture with EtOAc and wash sequentially with saturated NaHCO₃, 5% LiCl (to remove DMF), and brine. Dry over Na₂SO₄ and concentrate.

Step 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Install the hydrophobic pocket-binding aryl group at the C5 position.

  • Causality: Aryl chlorides are notoriously sluggish toward oxidative addition compared to bromides or iodides. To overcome this high activation energy barrier, the catalytic system utilizes Pd₂(dba)₃ paired with XPhos (a sterically demanding, electron-rich biaryl phosphine ligand). XPhos promotes rapid oxidative addition into the C-Cl bond while its bulkiness facilitates the final reductive elimination step.

Protocol:

  • In an oven-dried Schlenk tube, combine the 2-amido-5-chloropyrazolo[1,5-a]pyridine intermediate (1.0 eq, 1.0 mmol), the desired aryl boronic acid (1.5 eq, 1.5 mmol), and anhydrous K₃PO₄ (3.0 eq, 3.0 mmol).

  • Add Pd₂(dba)₃ (0.05 eq, 5 mol%) and XPhos (0.10 eq, 10 mol%).

  • Evacuate and backfill the tube with Argon three times.

  • Add degassed 1,4-Dioxane/H₂O (4:1, 10 mL) via syringe.

  • Heat the mixture to 90 °C for 8 hours.

  • Self-Validation Check: A successful initiation of the catalytic cycle is visually indicated by the reaction mixture transitioning from a dark purple/red (Pd₂(dba)₃) to a clear yellow/orange homogeneous solution. TLC (UV 254 nm) should show a new, highly fluorescent spot.

  • Filter through a pad of Celite, concentrate, and purify via flash column chromatography to yield the final kinase inhibitor.

Quantitative Data: Cross-Coupling Optimization

To validate the causality of the catalyst selection in Step 3, a screening of various palladium sources and ligands was conducted on the C5-chloride substrate. The data below demonstrates the necessity of electron-rich phosphine ligands for activating the pyrazolo[1,5-a]pyridine C-Cl bond.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling at the C5-Position

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Isolated Yield (%)
1Pd(PPh₃)₄ (10 mol%)Na₂CO₃Toluene / H₂O10015% (Trace)
2Pd(dppf)Cl₂ (10 mol%)K₂CO₃1,4-Dioxane / H₂O9045%
3Pd(OAc)₂ / SPhos (5 mol%)K₃PO₄1,4-Dioxane / H₂O9068%
4 Pd₂(dba)₃ / XPhos (5 mol%) K₃PO₄ 1,4-Dioxane / H₂O 90 88% (Optimal)
5Pd₂(dba)₃ / XPhos (5 mol%)K₃PO₄THF / H₂O7062%

Note: Yields represent isolated product after silica gel chromatography. Entry 4 highlights the superior performance of the XPhos ligand in facilitating the oxidative addition of the recalcitrant C-Cl bond.

Conclusion

Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate is a highly modular starting material for the synthesis of targeted kinase inhibitors. By carefully controlling the reaction conditions—utilizing mild saponification to preserve the C5-chloride, followed by highly efficient HATU-mediated amidation and XPhos-enabled Suzuki coupling—researchers can rapidly generate diverse libraries of compounds targeting the ATP-binding hinge region and adjacent hydrophobic pockets.

Sources

Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) on Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, mechanistically grounded guide for the late-stage functionalization of the C5 position of the...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, mechanistically grounded guide for the late-stage functionalization of the C5 position of the pyrazolo[1,5-a]pyridine scaffold.

Executive Summary & Mechanistic Causality

Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate is a highly privileged bicyclic N-heteroaromatic compound (NHAC) utilized in the development of kinase inhibitors and advanced functional fluorophores. Functionalizing the C5 position via Nucleophilic Aromatic Substitution (SNAr) is a critical vector in structure-activity relationship (SAR) campaigns.

However, executing a classical SNAr on this specific substrate presents a unique mechanistic paradox:

  • The Deactivation Effect: Pyrazolo[1,5-a]pyridine is a 10 π-electron, electron-rich aromatic system. The bridgehead nitrogen donates its lone pair into the fused ring system, significantly increasing the electron density at the C5 position[1].

  • The Activation Effect: The ethyl ester at the C2 position exerts an electron-withdrawing "pull," but its inductive and resonance effects are heavily attenuated across the fused bicyclic core.

Consequently, the C5-Cl bond is highly recalcitrant to classical SNAr compared to simple 2- or 4-chloropyridines[2]. The Meisenheimer intermediate is poorly stabilized by the electron-rich core. Therefore, chemists must choose between forcing classical SNAr conditions (limited to highly reactive nucleophiles) or employing transition-metal-catalyzed cross-coupling (Buchwald-Hartwig amination) as a modern, high-yielding alternative[3].

Reaction_Pathways cluster_0 Classical SNAr (Metal-Free) cluster_1 Pd-Catalyzed Amination Substrate Ethyl 5-chloro- pyrazolo[1,5-a]pyridine- 2-carboxylate (Electron-Rich Core) Cond1 Strong Nucleophile (e.g., Pyrrolidine) Polar Aprotic Solvent (DMSO/DMF, 120-150°C) Substrate->Cond1 High Activation Energy (Meisenheimer Complex) Cond2 Amine + Base Pd Catalyst + Ligand (e.g., Pd2(dba)3, XPhos) Toluene/Dioxane, 80-100°C Substrate->Cond2 Lower Activation Energy (Oxidative Addition) Product 5-Substituted Ethyl pyrazolo[1,5-a]pyridine- 2-carboxylate Cond1->Product Moderate Yield (Limited Scope) Cond2->Product High Yield (Broad Scope)

Caption: Divergent functionalization pathways for C5-chloro pyrazolo[1,5-a]pyridines based on activation energy.

Quantitative Data Presentation: Method Selection

To ensure experimental success, nucleophile selection must dictate the chosen methodology. The table below synthesizes expected outcomes based on empirical field data.

MethodNucleophile TypeReagents / CatalystTemp (°C)Expected Yield (%)Ester Hydrolysis Risk
Classical SNAr Cyclic Sec. Amine (e.g., Pyrrolidine)Amine (excess), DIPEA, DMSO13045 - 65Low
Classical SNAr Primary AnilineAniline, DIPEA, NMP150< 10 (Trace)Moderate
Classical SNAr Alkoxide (e.g., NaOMe)NaOMe, MeOH7050 - 70High (Transesterification)
Pd-Catalyzed Primary AnilinePd2(dba)3, XPhos, Cs2CO310075 - 90Low
Pd-Catalyzed Sterically Hindered AminePd2(dba)3, BrettPhos, Cs2CO310070 - 85Low

Experimental Protocols

Protocol A: Classical Metal-Free SNAr (For Strong Aliphatic Amines)

This protocol relies on thermal energy and solvent polarity to overcome the high activation barrier of the Meisenheimer complex[2].

Step-by-Step Workflow:

  • Reaction Setup: To a heavy-walled pressure vial, add Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate (1.0 eq, 1.0 mmol).

  • Solvent Addition: Add 3.0 mL of anhydrous DMSO.

    • Causality: DMSO is strictly required. Its high dielectric constant heavily solvates the highly polar Meisenheimer transition state, lowering the activation energy.

  • Reagent Addition: Add the secondary amine (e.g., pyrrolidine, 3.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: A large excess of the nucleophile drives the unfavorable equilibrium. DIPEA acts as a non-nucleophilic acid scavenger to neutralize the generated HCl, preventing the protonation of the nucleophile.

  • Execution: Seal the vial and heat to 130 °C for 16 hours behind a blast shield.

  • Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and wash with 5% aqueous LiCl solution (3 × 10 mL).

    • Causality: Aqueous LiCl is highly effective at partitioning DMSO into the aqueous layer, preventing emulsion formation during extraction.

  • Purification: Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

SNAr_Mechanism SM Starting Material (C5-Cl) Nu Nucleophilic Attack (Rate-Determining) SM->Nu Meisenheimer Meisenheimer Complex (Charge Delocalization) Nu->Meisenheimer Elimination Chloride Elimination (Fast) Meisenheimer->Elimination Prod Substitution Product (C5-Nu) Elimination->Prod

Caption: Classical Addition-Elimination (SNAr) mechanism at the C5 position.

Protocol B: Palladium-Catalyzed Amination (The Practical Alternative)

When classical SNAr fails (e.g., with anilines or hindered amines), leveraging Pd-catalysis bypasses the Meisenheimer intermediate entirely via oxidative addition[3].

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk flask, combine the substrate (1.0 eq, 1.0 mmol), the amine nucleophile (1.2 eq), and Cs2CO3 (2.0 eq).

    • Causality: Cs2CO3 is specifically chosen over stronger alkoxide bases (like NaOtBu) to prevent the unwanted saponification of the C2 ethyl ester.

  • Catalyst Loading: Add Pd2(dba)3 (0.05 eq, 5 mol%) and XPhos ligand (0.10 eq, 10 mol%).

    • Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand that accelerates the oxidative addition of the recalcitrant C5-Cl bond and facilitates rapid reductive elimination.

  • Degassing (Critical): Evacuate the flask and backfill with dry Nitrogen (Repeat 3x).

  • Solvent Addition: Add 5.0 mL of anhydrous, sparged 1,4-dioxane.

  • Execution: Heat the mixture at 100 °C for 6–8 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash chromatography.

Self-Validating System: Reaction Monitoring & Quality Control

To ensure trustworthiness, the experimentalist must employ a self-validating analytical loop to confirm product formation and rule out side reactions.

  • Mass Spectrometry (LC-MS) Isotopic Signature: The starting material possesses an exact mass of ~224.03 Da[4]. Because it contains a single chlorine atom, the [M+H]⁺ signal will present a distinct 3:1 isotopic cluster at m/z 225.0 and 227.0. Validation: The complete disappearance of this M+2 isotopic signature in the product peak is binary confirmation of successful substitution.

  • Fluorometric TLC Monitoring: Pyrazolo[1,5-a]pyridines are inherently fluorescent[1]. Under 365 nm UV light, the starting material will exhibit a specific emission wavelength. Substitution at the C5 position alters the push-pull dipole of the molecule, resulting in a distinct, visible shift in fluorescence color on the TLC plate.

  • Troubleshooting Ester Hydrolysis: If LC-MS reveals a dominant peak that is 28 Da lower than the expected product mass (loss of the ethyl group, plus a proton), ester hydrolysis has occurred. To correct this, rigorously dry all solvents and ensure the Cs2CO3 used in Protocol B is stored in a desiccator.

References

  • PubChemLite. "Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate (C10H9ClN2O2)." Université du Luxembourg, 2026.

  • Shen, D. L., et al. "WO2023164233A1 - (4-benzo[d]oxazol-2-yl)-6,7-dihydro-1h-imidazo[4,5-c]pyridine-5(4h)-yl)methanone derivatives as mutant pah stabilizers for the treatment of phenylketonuria." Google Patents, 2023.

  • Cruz, S., & Portilla, J. "Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics." Chemistry, 2025, 7(4), 106.

  • Wei, X., et al. "SNAr Reaction of Polyhalogenated Heterocycles-Magical Power of Quantum Mechanics." WuXi AppTec Chemistry, 2020.

Sources

Application

Application Note: Catalytic Hydrogenation of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Chemoselective Hydrodehalogenation vs. Exhaustive Ring Saturation Substrate Profiling & Mechanistic Causality Ethyl 5-chloropyrazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Chemoselective Hydrodehalogenation vs. Exhaustive Ring Saturation

Substrate Profiling & Mechanistic Causality

Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate (CAS: 1691046-87-3)[1] is a highly functionalized bicyclic scaffold of significant interest in medicinal chemistry, often serving as a bioisostere for indoles and azaindoles. Subjecting this molecule to catalytic hydrogenation presents a classic chemoselectivity challenge due to the presence of three distinct reactive nodes:

  • The C5-Chloro Substituent: Aromatic C-Cl bonds are highly susceptible to oxidative addition by Palladium species. Hydrodehalogenation is kinetically favored and occurs rapidly even at low hydrogen pressures.

  • The Pyrazolo[1,5-a]pyridine Core: The fused aromatic system exhibits differential resonance stabilization. The pyrazole ring is exceptionally stable, whereas the pyridine ring can be catalytically saturated to yield a piperidine-like 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivative. This transformation carries a higher activation energy barrier[2].

  • The Ethyl Carboxylate (Ester): The ester moiety at the C2 position is thermodynamically recalcitrant to standard transition-metal catalytic hydrogenation (e.g., Pd/C, PtO2) and remains intact across both dehalogenation and ring saturation workflows.

As a Senior Application Scientist, I emphasize that controlling the reaction divergence relies entirely on manipulating thermodynamic inputs (temperature, pressure) and kinetic modifiers (acid scavengers)[3].

Reaction Pathways & Chemoselectivity

The hydrogenation of this scaffold can be directed down two primary pathways. The presence of an acid scavenger is the critical switch for isolating the dehalogenated aromatic intermediate. Without a base, the stoichiometric generation of hydrochloric acid (HCl) drops the local pH, protonating the pyrazolo-pyridine nitrogen. This alters the electronic properties of the ring and aggressively poisons the Palladium catalyst, halting the catalytic cycle prematurely[3].

G SM Ethyl 5-chloropyrazolo [1,5-a]pyridine-2-carboxylate (Starting Material) Dehalo_Cond Mild Conditions: 1 atm H2, 25°C Pd/C, Et3N SM->Dehalo_Cond RingRed_Cond Harsh Conditions: 100 bar H2, 100°C Pd/C, Flow Reactor SM->RingRed_Cond Prod1 Ethyl pyrazolo [1,5-a]pyridine-2-carboxylate (Dehalogenated) Dehalo_Cond->Prod1 Chemoselective C-Cl Cleavage Prod2 Ethyl 4,5,6,7-tetrahydro pyrazolo[1,5-a]pyridine-2-carboxylate (Fully Saturated) RingRed_Cond->Prod2 C-Cl Cleavage & Ring Reduction Prod1->RingRed_Cond Further Reduction

Figure 1: Divergent catalytic hydrogenation pathways of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate.

Optimization Data & Parameter Selection

The following table synthesizes the optimal parameters for achieving specific chemoselective outcomes based on established reactor technologies.

ObjectiveCatalystSolvent SystemH₂ PressureAdditiveTemp (°C)Major Product
Selective Dehalogenation 10% Pd/CEtOH1 atm (Balloon)Et₃N (1.5 eq)25Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate
Exhaustive Ring Saturation 10% Pd/CEtOH/H₂O (4:1)100 barNone100Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate
Asymmetric Reduction *Ru-SINpEtMeOH5–50 bartBuOK50Chiral Tetrahydropyrazolo-derivatives

*Note: While the exhaustive reduction of the C5-unsubstituted ring does not generate a chiral center, researchers working with substituted analogs should utilize Ruthenium precatalysts with bis(naphthylethyl)-substituted NHC ligands (SINpEt) for highly enantioselective reductions[4],[5].

Detailed Experimental Protocols

Protocol A: Chemoselective Hydrodehalogenation (Batch Method)

Objective: Cleave the C5-chloro group while strictly preserving the aromatic pyrazolo[1,5-a]pyridine core. Self-Validating Mechanism: The reaction progress can be indirectly monitored by the formation of Et₃N·HCl. While soluble in EtOH, taking a 10 µL aliquot and partitioning it into Hexane/EtOAc will force the precipitation of the hydrochloride salt, confirming active dehalogenation.

Step-by-Step Procedure:

  • Substrate Preparation: In a flame-dried 50 mL round-bottom flask, dissolve Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate (1.0 mmol, 224.6 mg) in anhydrous Ethanol (10 mL).

  • Additive Integration: Add Triethylamine (1.5 mmol, 210 µL) to the solution.

    • Causality: Et₃N acts as the requisite HCl scavenger. Omitting this step guarantees incomplete conversion due to rapid Pd catalyst poisoning and substrate protonation[3].

  • Catalyst Loading: Carefully add 10% Pd/C (10 mol% Pd, ~106 mg).

    • Safety: Pd/C is highly pyrophoric when dry; always add the catalyst under a gentle blanket of Argon.

  • Hydrogenation: Evacuate the flask under a vacuum and backfill with Hydrogen gas. Repeat this purge cycle three times. Maintain the reaction under a hydrogen balloon (1 atm) at 25 °C with vigorous stirring for 4–6 hours.

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the filter cake thoroughly with EtOAc (20 mL).

  • Purification: Concentrate the filtrate in vacuo. Partition the resulting residue between EtOAc (30 mL) and saturated aqueous NaHCO₃ (30 mL) to wash away the Et₃N·HCl salts. Dry the organic layer over Na₂SO₄, filter, and concentrate to afford the pure Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate.

Protocol B: Exhaustive Ring Saturation (Continuous Flow Method)

Objective: Complete reduction to Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate. Self-Validating Mechanism: Inline UV/Vis monitoring at 190 nm and 254 nm. The loss of aromaticity in the pyridine ring results in a dramatic hypsochromic shift and a reduction in UV absorbance at 254 nm, providing real-time validation of ring saturation[2].

Step-by-Step Procedure:

  • Solution Preparation: Prepare a 0.05 M solution of the starting material in a solvent mixture of EtOH:H₂O (4:1 v/v).

    • Causality: The addition of water drastically increases the solubility of the partially saturated intermediates and enhances the overall hydrogenation kinetics, preventing precipitation within the flow lines[2].

  • Reactor Setup: Equip a continuous flow hydrogenator (e.g., H-Cube Pro) with a fresh 10% Pd/C CatCart (70 mm).

  • Parameter Configuration: Set the system pressure to 100 bar and the heating block to 100 °C. Establish a flow rate of 1.0 mL/min.

    • Causality: Flow reactors provide superior gas-liquid-solid mass transfer, enabling the safe utilization of the extreme pressures required to break the aromaticity of the fused pyridine ring[2].

  • Execution: Pump the substrate solution through the reactor. The C-Cl bond will undergo rapid hydrogenolysis in the initial catalyst bed, followed by the slower saturation of the pyridine ring.

  • Isolation: Collect the output stream. Remove the EtOH/H₂O solvent mixture under reduced pressure.

  • Purification: To remove trace unreacted intermediates or over-reduced aliphatic impurities, pass the crude oil through an Isolute SCX-2 (Strong Cation Exchange) column. Wash with MeOH, then elute the target compound using 2M Methanolic Ammonia. Concentrate to yield pure Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate.

References

  • [4] Title: Asymmetric Hydrogenation of Triazolo[1,5-a]-, Imidazo[1,2-a]-, and Pyrazolo[1,5-a]pyridines | Source: ACS Publications (Organic Letters) | URL: [Link]

  • [5] Title: Highly Enantioselective Ir-Catalyzed Hydrogenation of Pyrazolo[1,5-a]pyrimidine for the Synthesis of Zanubrutinib | Source: PubMed (Journal of Organic Chemistry) | URL: [Link]

  • [1] Title: Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate - CAS 1691046-87-3 | Source: Molaid | URL: [Link]

  • [2] Title: A Continuous Flow Strategy for the Facile Synthesis and Elaboration of Semi-Saturated Heterobicyclic Fragments | Source: University of Dundee (Chemistry - A European Journal) | URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate esterification

Welcome to the Technical Support Center for Heterocyclic Building Blocks. This guide is specifically designed for discovery chemists and process scientists encountering low yields during the synthesis of Ethyl 5-chloropy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Building Blocks. This guide is specifically designed for discovery chemists and process scientists encountering low yields during the synthesis of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate .

Synthesizing esters from electron-deficient, fused bicyclic heteroaromatics frequently presents unexpected kinetic and chemoselectivity challenges. Below, we dissect the mechanistic causes of these failures and provide field-validated protocols to ensure high-yielding conversions.

Mechanistic FAQ: The "Why" Behind Low Yields

Q1: I used a standard Fischer esterification (EtOH/H2SO4, reflux) but my conversion stalled at <30%. Why? A: The failure of Fischer esterification in this context is driven by two compounding factors. First, the 5-chloro substituent is strongly electron-withdrawing. This inductive effect reduces the electron density on the carboxylic acid, making the requisite protonation of the carbonyl oxygen thermodynamically unfavorable. Second, 5-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid exhibits notoriously poor solubility in refluxing ethanol. The reaction remains largely heterogeneous, kinetically stalling the equilibrium before meaningful conversion can occur.

Q2: I tried forming the acid chloride using Thionyl Chloride (SOCl2) to force the reaction, but I isolated a complex mixture. What went wrong? A: You likely induced an unintended electrophilic aromatic substitution. The pyrazolo[1,5-a]pyridine core is highly polarized. While the 6-membered pyridine ring is electron-deficient, the 5-membered pyrazole ring remains highly electron-rich, specifically at the C-3 position [1]. When exposed to harsh, electrophilic reagents like SOCl 2​ or POCl 3​ at elevated temperatures, competitive chlorination occurs at C-3, yielding ethyl 3,5-dichloropyrazolo[1,5-a]pyridine-2-carboxylate as a major, difficult-to-separate side product[2].

Q3: Is base-catalyzed alkylation (e.g., Ethyl Iodide + K2CO3) a viable alternative? Won't I alkylate the ring nitrogen? A: Base-catalyzed alkylation is actually the strongly recommended method . By deprotonating the acid to form a highly nucleophilic carboxylate, you bypass the need for carbonyl activation entirely. Furthermore, the bridgehead nitrogen in the pyrazolo[1,5-a]pyridine core is part of the aromatic π -system; it is strictly non-basic and non-nucleophilic[3]. Therefore, competitive N-alkylation is structurally prohibited, ensuring absolute O-selectivity.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence of the three common esterification strategies applied to this scaffold.

G SM 5-chloro-PPA (Carboxylic Acid) Cond1 EtOH, H2SO4 (Fischer) SM->Cond1 Cond2 SOCl2, then EtOH (Acid Chloride) SM->Cond2 Cond3 EtI, K2CO3, DMF (Alkylation) SM->Cond3 Prod_Low Ethyl Ester (<30% Yield) Cond1->Prod_Low Equilibrium & Poor Solubility Prod_Side 3,5-dichloro Ester (C-3 Chlorination) Cond2->Prod_Side Electrophilic Attack at C-3 Prod_High Ethyl Ester (>85% Yield) Cond3->Prod_High Highly Nucleophilic Carboxylate

Reaction pathways for 5-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid esterification.

Quantitative Data: Method Comparison

To aid in route selection, the table below summarizes the expected outcomes of various esterification methodologies applied to this specific substrate.

Esterification MethodReagents & ConditionsTypical YieldPrimary ImpurityRecommendation
Fischer EtOH, cat. H 2​ SO 4​ , Reflux, 24h< 30%Unreacted Starting MaterialNot Recommended
Acid Chloride SOCl 2​ , DMF (cat.), then EtOH30 - 50%3,5-dichloro side productAvoid
Alkylation EtI, K 2​ CO 3​ , DMF, 40 °C, 4h> 85% Trace ethyl etherHighly Recommended
Carbodiimide EDC·HCl, DMAP, EtOH, DCM, RT70 - 80%Urea byproductsViable Alternative

Validated Experimental Protocols

Protocol A: High-Yield Alkylation Method (Recommended)

This self-validating protocol leverages the high nucleophilicity of the carboxylate anion while avoiding the harsh electrophilic conditions that degrade the pyrazole ring.

Reagents:

  • 5-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid (1.0 eq)

  • Ethyl Iodide (1.2 eq)

  • Potassium Carbonate (K 2​ CO 3​ , 325 mesh, 1.5 eq)

  • Anhydrous DMF (10 mL / gram of substrate)

Step-by-Step Procedure:

  • Salt Formation: Charge a dry, argon-flushed round-bottom flask with the carboxylic acid and anhydrous DMF. Add K 2​ CO 3​ in one portion. Stir at room temperature for 20 minutes.

    • Self-Validation Check: The initial cloudy suspension will change texture as the highly soluble potassium carboxylate salt is generated.

  • Alkylation: Add Ethyl Iodide dropwise via syringe.

  • Reaction: Heat the mixture to 40 °C and stir for 4 to 6 hours. Monitor the reaction via LCMS. The mass of the product will be [M+H]+ = 225.0.

  • Quench & Extraction: Cool to room temperature and quench by pouring the mixture into ice water (30 mL / gram). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 20 mL). Crucial step: LiCl effectively partitions DMF into the aqueous phase, preventing oily residues during concentration.

  • Isolation: Wash with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the product as an off-white solid.

Protocol B: EDC/DMAP Coupling (Alternative for Halide-Free Workflows)

If alkyl halides must be avoided due to regulatory or safety constraints, Steglich-type esterification is the best alternative.

Step-by-Step Procedure:

  • Solubilization: Dissolve the carboxylic acid (1.0 eq) in a 4:1 (v/v) mixture of anhydrous DCM and DMF. The DMF is required to overcome the poor solubility of the starting material.

  • Activation: Add absolute Ethanol (3.0 eq) and DMAP (0.1 eq). Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Add EDC·HCl (1.3 eq) portion-wise over 10 minutes.

    • Causality Note: EDC is preferred over DCC as its urea byproduct is water-soluble, drastically simplifying purification.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Dilute with additional DCM. Wash sequentially with 1N HCl (to remove DMAP), saturated aqueous NaHCO 3​ (to remove unreacted acid), and brine. Dry over Na 2​ SO 4​ and concentrate.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Recent advances in the chemistry of pyrazolo[1,5-a]pyrimidines Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate Derivatization

Welcome to the technical support guide for navigating the complexities of derivatizing Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate. This resource is designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for navigating the complexities of derivatizing Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals who are looking to functionalize this versatile heterocyclic scaffold. The unique structure of the pyrazolo[1,5-a]pyridine core, while offering exciting opportunities for novel molecular design, can also present significant challenges due to steric hindrance, particularly at the C5 position.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome these synthetic hurdles and achieve your target molecules efficiently.

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of several commercial drugs.[2] Its rigid, planar nature and synthetic versatility make it an attractive starting point for creating diverse compound libraries.[3][4] However, the successful derivatization of this core, especially with bulky substituents, requires a nuanced understanding of its reactivity and the strategic selection of reaction conditions to mitigate steric clashes.

Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate, with a focus on overcoming steric hindrance.

Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling at the C5 Position with Bulky Boronic Acids.

Question: I am attempting a Suzuki-Miyaura coupling to introduce a di-ortho-substituted aryl group at the C5 position of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate, but I'm observing very low conversion. What is causing this and how can I improve the yield?

Answer:

The primary challenge here is significant steric hindrance around the C5 position. The proximity of the pyrazole ring and the ester at C2 creates a sterically congested environment, which can impede the key steps of the catalytic cycle: oxidative addition and reductive elimination.[5][6] For the reaction to proceed, the palladium catalyst must be able to access the C-Cl bond and subsequently accommodate both the pyrazolopyridine core and the bulky boronic acid in its coordination sphere.

Workflow for Overcoming Steric Hindrance in Suzuki-Miyaura Coupling:

cluster_0 Problem Identification cluster_1 Primary Strategy: Catalyst & Ligand Selection cluster_2 Secondary Strategy: Reaction Condition Optimization cluster_3 Outcome Problem Low yield in Suzuki coupling at C5 with bulky boronic acid Ligand Employ Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, SPhos, RuPhos) [8] Problem->Ligand Catalyst Use Advanced Pre-catalysts (e.g., G3 or G4 palladacycles) Ligand->Catalyst to stabilize active Pd(0) Base Utilize a Weaker, Non-Coordinating Base (e.g., K3PO4, Cs2CO3) [8] Catalyst->Base Solvent Choose an Appropriate Solvent System (e.g., Toluene/H2O, Dioxane) [30] Base->Solvent Temperature Increase Reaction Temperature or Use Microwave Irradiation [12] Solvent->Temperature Success Successful Coupling & High Yield of Sterically Hindered Product Temperature->Success

Caption: Troubleshooting workflow for sterically hindered Suzuki-Miyaura coupling.

Detailed Recommendations:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding couplings.

    • Bulky, Electron-Rich Ligands: Employing bulky, electron-rich monophosphine ligands is essential. Ligands such as XPhos, SPhos, and RuPhos are designed to stabilize the monoligated, 12-electron Pd(0) species, which is highly reactive in the oxidative addition step with hindered aryl chlorides.[7] These ligands also create a large coordination sphere that promotes the challenging reductive elimination step.

    • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands with "flexible steric bulk" can also be highly effective. These ligands can adapt their conformation to accommodate sterically demanding substrates, facilitating both oxidative addition and reductive elimination.[8][9]

    • Pre-catalysts: Consider using modern palladium pre-catalysts (e.g., XPhos Pd G3). These are air-stable and efficiently generate the active Pd(0) species in situ, leading to more reproducible results.[5]

  • Base Selection: The choice of base is crucial.

    • Strong, sterically hindering bases can compete with the boronic acid for coordination to the palladium center.

    • Use a weaker, non-coordinating base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7] These bases are effective in promoting the formation of the reactive boronate species without interfering with the catalyst.

  • Solvent and Temperature:

    • Aprotic polar solvents like dioxane or THF are commonly used. A biphasic system, such as toluene/water, can also be beneficial, as it can minimize halide inhibition.[10]

    • For particularly challenging couplings, increasing the reaction temperature may be necessary to overcome the activation energy barrier. Microwave-assisted synthesis can be a powerful tool to accelerate the reaction and improve yields.[4]

Comparative Table of Conditions for Suzuki-Miyaura Coupling:

ParameterStandard ConditionsRecommended for Steric HindranceRationale
Catalyst/Ligand Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂ with XPhos, SPhos, or an NHC ligand[7][8]Bulky, electron-rich ligands enhance catalyst activity and stability for hindered substrates.
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃[7]Weaker, non-coordinating bases prevent catalyst inhibition.
Solvent Toluene, DMEDioxane, THF, Toluene/H₂O[10]Aprotic polar solvents are generally effective; biphasic systems can reduce halide inhibition.
Temperature 80-100 °C100-140 °C or Microwave[4]Higher energy input is often required to overcome the activation barrier.
Issue 2: Failure of Buchwald-Hartwig Amination with Bulky Secondary Amines at C5.

Question: I'm trying to introduce a sterically hindered secondary amine (e.g., diisopropylamine) at the C5 position via a Buchwald-Hartwig amination, but the reaction is not proceeding. How can I facilitate this C-N bond formation?

Answer:

Similar to Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of sterically hindered aryl chlorides is a challenging transformation. The steric bulk of both the substrate and the amine nucleophile can significantly slow down or completely inhibit the reaction.[11] Success hinges on using a catalyst system that is both highly active and resistant to decomposition pathways like β-hydride elimination.

Key Steps for Successful Buchwald-Hartwig Amination:

Start Start: Unsuccessful Buchwald-Hartwig Amination Step1 Select a Highly Active Ligand: - Bulky Biarylphosphines (e.g., BrettPhos, RuPhos) - Carbazolyl-derived P,N-Ligands [6] Start->Step1 Step2 Choose the Right Base: - Strong, non-nucleophilic bases (e.g., LHMDS, KHMDS, NaOtBu) Step1->Step2 Step3 Optimize Solvent and Temperature: - High-boiling aprotic solvents (e.g., Toluene, Dioxane) - Elevated temperatures (100-120 °C) Step2->Step3 Outcome Successful C-N bond formation with sterically hindered amine Step3->Outcome

Caption: A logical workflow for successful Buchwald-Hartwig amination.

Detailed Recommendations:

  • Ligand Selection is Paramount:

    • Bulky Biarylphosphine Ligands: Ligands like BrettPhos and RuPhos are specifically designed for challenging C-N cross-coupling reactions. Their steric bulk promotes the reductive elimination step, which is often rate-limiting.[11]

    • Specialized Ligands: For extremely hindered substrates, newly developed ligands, such as carbazolyl-derived P,N-ligands, have shown exceptional efficacy in promoting the amination of aryl chlorides.[12][13] These ligands can facilitate the coupling of even highly congested amines and aryl chlorides.

    • Pd-NHC Complexes: Palladium complexes with N-heterocyclic carbene (NHC) ligands decorated with sterically hindered and electron-donating groups can also be very effective.[14]

  • Base Selection:

    • A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is commonly used, but for very hindered systems, lithium bis(trimethylsilyl)amide (LHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) can be more effective.

  • Reaction Conditions:

    • High-boiling aprotic solvents such as toluene or 1,4-dioxane are generally preferred.

    • These reactions often require elevated temperatures (100-120 °C) to proceed at a reasonable rate.

Experimental Protocol for Buchwald-Hartwig Amination of a Sterically Hindered Amine:

  • To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2-5 mol%) and the ligand (if not using a pre-catalyst).

  • Add Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate (1.0 equiv.) and the base (e.g., LHMDS, 1.5-2.0 equiv.).

  • Seal the vessel and purge with an inert gas (e.g., argon).

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Add the sterically hindered secondary amine (1.2-1.5 equiv.) via syringe.

  • Heat the reaction mixture to 100-110 °C and monitor by TLC or LC-MS until completion.

  • Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Issue 3: Difficulty with Nucleophilic Aromatic Substitution (SNAr) at the C5 Position.

Question: I am attempting a nucleophilic aromatic substitution (SNAr) at the C5 position with a bulky alkoxide, but the reaction is sluggish. Is this approach feasible, and how can I improve it?

Answer:

While the pyrazolo[1,5-a]pyrimidine ring system can undergo nucleophilic aromatic substitution, the C5 position is generally less reactive than the C7 position.[3][15] The electron-withdrawing effect of the pyrazole ring and the ester at C2 does activate the C5 position towards nucleophilic attack, but steric hindrance can still be a significant barrier, especially with bulky nucleophiles.

Strategies to Promote SNAr at C5:

  • Increase Nucleophile Reactivity:

    • Use the corresponding alkoxide (generated with a strong base like NaH or KH) instead of the alcohol. This significantly increases the nucleophilicity.

  • Elevated Temperatures:

    • SNAr reactions often require higher temperatures to overcome the activation energy of forming the Meisenheimer complex. Consider using a high-boiling solvent like DMF or DMSO and heating the reaction to 120-150 °C.

    • Microwave irradiation can be particularly effective in driving these reactions to completion in a shorter time.[4]

  • Phase-Transfer Catalysis:

    • For reactions with alkoxides, a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) can be used in a biphasic system to facilitate the transport of the nucleophile to the substrate.

Frequently Asked Questions (FAQs)

Q1: Which positions on the pyrazolo[1,5-a]pyridine core are most susceptible to steric hindrance?

A1: The C5 and C4 positions are the most sterically hindered. The C5 position is flanked by the fused pyrazole ring and the substituent at C4 (if present), while the C4 position is shielded by the C5 substituent and the pyrazole ring. Derivatization at the C7 and C3 positions is generally less sterically demanding.[2][3]

Q2: How does the ester group at the C2 position influence reactivity and steric hindrance?

A2: The ester group at C2 has two main effects:

  • Electronic Effect: It is an electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic substitution but can activate the pyridine ring towards nucleophilic attack.

  • Steric Effect: It contributes to the steric congestion around the C3 position, although to a lesser extent than the hindrance around C5.

Q3: Are there alternative cross-coupling reactions I should consider for introducing bulky groups?

A3: Yes. If Suzuki-Miyaura or Buchwald-Hartwig reactions are unsuccessful, consider the following:

  • Negishi Coupling: Utilizes highly reactive organozinc reagents, which can be effective for very challenging couplings.[6]

  • Stille Coupling: Employs organotin reagents. While effective, the toxicity of tin compounds is a significant drawback.[6]

  • Copper-Catalyzed Couplings: Recent advances in ligand design have enabled copper-catalyzed C-N coupling reactions with sterically hindered partners, offering a potentially more economical alternative to palladium.[16]

Q4: Can I modify the ester at C2 to reduce steric hindrance before C5 derivatization?

A4: This is a viable strategy. You could reduce the ester to a hydroxymethyl group, which is less sterically demanding.[17] After derivatization at C5, the alcohol can be re-oxidized to the carboxylic acid or converted to other functional groups as needed.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. Available at: [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Substituent positions to increase the activity of pyrazolo[1,5-a]pyridimines. - ResearchGate. Available at: [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF - ResearchGate. Available at: [Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds | Organic Letters - ACS Publications. Available at: [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates | Organic Letters - ACS Publications. Available at: [Link]

  • Air stable, sterically hindered ferrocenyl dialkylphosphines for palladium-catalyzed C-C, C-N, and C-O bond-forming cross-couplings | The Hartwig Group. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines - Encyclopedia.pub. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. Available at: [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines | ACS Omega. Available at: [Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines - MIT Open Access Articles. Available at: [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC. Available at: [Link]

  • Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines - Beilstein Journals. Available at: [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex - Organic Chemistry Portal. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. Available at: [Link]

  • An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides | Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines - Organic Chemistry Portal. Available at: [Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature - Organic Chemistry Portal. Available at: [Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine - Taylor & Francis. Available at: [Link]

  • Pyrazolo[1,5-a]Pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC. Available at: [Link]

  • (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - ResearchGate. Available at: [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. Available at: [Link]

  • Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings | Request PDF - ResearchGate. Available at: [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - MDPI. Available at: [Link]

  • ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate — Chemical Substance Information - ECHA. Available at: [Link]

  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - Semantic Scholar. Available at: [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra - Canadian Science Publishing. Available at: [Link]

  • ETHYL 5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE - NextSDS. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate

Welcome to the Application Science Support Center. The synthesis of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate is a critical workflow for researchers designing novel therapeutics, including Mcl-1/Bcl-xL dual inh...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. The synthesis of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate is a critical workflow for researchers designing novel therapeutics, including Mcl-1/Bcl-xL dual inhibitors[1]. The conventional route involves the N-amination of 4-chloropyridine followed by a base-mediated [3+2] cycloaddition with ethyl propiolate[2]. However, this pathway is fraught with chemoselectivity and regioselectivity challenges. This guide provides field-proven, mechanistically grounded solutions to mitigate side reactions.

Visualizing the Synthesis and Competing Pathways

SynthesisWorkflow A 4-Chloropyridine C 1-Amino-4-chloropyridinium Intermediate A->C N-Amination (0 °C, DCM) B Aminating Agent (e.g., MSH) B->C D Base + Ethyl Propiolate [3+2] Cycloaddition C->D Ylide Formation F S_NAr Byproduct (e.g., 5-Methoxy derivative) C->F Nucleophilic Solvent/Base (e.g., MeOH / K2CO3) E Ethyl 5-chloropyrazolo[1,5-a] pyridine-2-carboxylate (Target Molecule) D->E Desired Pathway (Non-nucleophilic conditions) G Regioisomer (3-carboxylate derivative) D->G FMO Mismatch / Thermal H Hydrolysis Byproduct (Carboxylic Acid) D->H Adventitious Water

Reaction workflow for Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate and side reactions.

Frequently Asked Questions (Troubleshooting)

Q1: I am observing a significant amount of a methoxy-substituted byproduct (Ethyl 5-methoxypyrazolo[1,5-a]pyridine-2-carboxylate) instead of my desired 5-chloro product. How can I prevent this? Causality & Expert Insight: The 4-chloro substituent on the pyridine ring is highly activated towards nucleophilic aromatic substitution (S_NAr). When 4-chloropyridine is converted to the 1-amino-4-chloropyridinium intermediate, the positive charge on the nitrogen drastically lowers the LUMO energy of the ring, making the 4-position exceptionally electrophilic. If you use a nucleophilic solvent (like methanol) with a base (like K₂CO₃), methoxide ions are generated in situ. Methoxide attacks the 4-position and displaces the chloride faster than the [3+2] cycloaddition can occur. Solution: Eliminate all nucleophilic solvents and bases. Switch your cycloaddition solvent to anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), and use a non-nucleophilic organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

SNAr_Mechanism A 1-Amino-4-chloro- pyridinium Salt (Highly Electrophilic) B Nucleophilic Attack (e.g., MeO⁻ from MeOH) A->B C Meisenheimer Intermediate B->C D Chloride Expulsion (-Cl⁻) C->D E 1-Amino-4-methoxy- pyridinium Salt (Undesired) D->E

Mechanism of S_NAr chloride displacement leading to unwanted alkoxy byproducts.

Q2: My NMR shows a mixture of regioisomers (the 2-carboxylate and the 3-carboxylate). How do I improve the regioselectivity for the 2-carboxylate? Causality & Expert Insight: The [3+2] cycloaddition of the N-aminopyridinium ylide with terminal alkynes like ethyl propiolate can proceed via two different transition states, leading to either the 2-substituted or 3-substituted core[3]. The regioselectivity is governed by Frontier Molecular Orbital (FMO) interactions and is highly sensitive to temperature and the specific base used. Solution: Maintain the reaction at lower temperatures (0 °C to room temperature) to favor the kinetic 2-carboxylate product. Advanced Alternative: If direct[3+2] cycloaddition lacks sufficient regiocontrol, utilize the surrogate alkyne strategy. React the ylide with diethyl acetylenedicarboxylate (DEAD) to form the 2,3-dicarboxylate intermediate. Subsequent hydrolysis and regioselective decarboxylation under strong acidic conditions will exclusively yield the 2-carboxylate, as the 3-position ester is more sterically hindered and electronically prone to decarboxylation[4].

Q3: The yield of the N-aminopyridinium intermediate is very low, and I recover mostly unreacted 4-chloropyridine. Causality & Expert Insight: Common aminating agents like O-(mesitylsulfonyl)hydroxylamine (MSH) are thermally unstable and degrade rapidly at room temperature into mesitylenesulfonic acid, neutralizing their aminating capability[5]. Solution: MSH must be synthesized freshly and used immediately. Perform the amination strictly at 0 °C. Alternatively, substitute MSH with the more bench-stable O-(2,4-dinitrophenyl)hydroxylamine (DPH).

Q4: I am isolating the carboxylic acid instead of the ethyl ester. What went wrong? Causality & Expert Insight: Base-catalyzed ester hydrolysis. The presence of adventitious water in your solvent or hygroscopic base (like K₂CO₃) will generate hydroxide ions, which rapidly hydrolyze the ethyl ester at the 2-position[5]. Solution: Ensure all glassware is oven-dried. Use strictly anhydrous solvents (stored over molecular sieves) and an anhydrous organic base (DBU).

Quantitative Data Summary: Effect of Conditions on Side Reactions
BaseSolventTemp (°C)Major Isolated ProductKey Side Reaction Observed
K₂CO₃Methanol25Ethyl 5-methoxypyrazolo[1,5-a]pyridine-2-carboxylateS_NAr (Chloride displacement)
NaOH (aq)THF255-chloropyrazolo[1,5-a]pyridine-2-carboxylic acidEster Hydrolysis
Et₃NToluene80Ethyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylateRegioisomer formation (Thermal)
DBU Anhydrous DMF 0 to 25 Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate None (Optimized Conditions)
Self-Validating Experimental Protocol

Step 1: N-Amination of 4-Chloropyridine

  • Preparation: Dissolve 4-chloropyridine (1.0 equiv) in anhydrous DCM (0.2 M) and cool to 0 °C under an argon atmosphere.

  • Reagent Addition: Dropwise add a freshly prepared solution of O-(mesitylsulfonyl)hydroxylamine (MSH) (1.2 equiv) in DCM.

  • Reaction: Stir for 2 hours at 0 °C.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 1:1). The starting material (Rf ~0.6) must completely disappear, replaced by a heavy baseline spot corresponding to the highly polar pyridinium salt. Do not proceed to Step 2 if unreacted 4-chloropyridine remains, as it will act as a competing nucleophile in the cycloaddition.

  • Isolation: Precipitate the 1-amino-4-chloropyridinium mesitylenesulfonate salt by adding cold diethyl ether. Filter, wash with ether, and dry under high vacuum.

Step 2: Regioselective[3+2] Cycloaddition

  • Preparation: Suspend the isolated 1-amino-4-chloropyridinium salt (1.0 equiv) in anhydrous DMF (0.1 M).

  • Alkyne Addition: Add ethyl propiolate (1.5 equiv) and cool the mixture to 0 °C.

  • Base Addition: Dropwise add anhydrous DBU (1.5 equiv). The solution will typically darken as the reactive N-ylide forms and immediately undergoes cycloaddition.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Validation Check: LC-MS analysis should confirm the complete consumption of the ylide mass and the appearance of the target product mass [M+H]⁺ at m/z ~225.

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash the combined organic layers extensively with 5% aqueous LiCl or brine (5x) to completely remove DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Sources

Optimization

Ideal storage conditions to prevent degradation of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate

Welcome to the Technical Support Center for Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical infor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information and practical advice to ensure the stability and integrity of this compound throughout its storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate?

To prevent degradation, Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate should be stored under controlled conditions. Based on data from suppliers of structurally similar pyrazolo[1,5-a]pyrimidine derivatives, the recommended storage temperature is between 2-8°C.[1][2] It is also crucial to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidative degradation. The container should be tightly sealed to prevent moisture ingress.

Table 1: Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Protects against oxidation.
Light Protect from Light (Amber Vial)Prevents photodegradation, a known risk for chlorinated pyridines.[3]
Moisture Tightly Sealed ContainerPrevents hydrolysis of the ethyl ester group.
Q2: What are the likely degradation pathways for this compound?
  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially in the presence of moisture and either acidic or basic conditions. This would result in the formation of the corresponding carboxylic acid, 5-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid, and ethanol. Studies on similar heterocyclic esters have demonstrated this type of degradation.[4][5]

  • Photodegradation: The presence of a chloro-substituent on the pyridine ring suggests a potential for photodegradation upon exposure to UV light. Research on 2-chloropyridine has shown that it undergoes photodegradation, leading to the formation of various byproducts.[3] Therefore, it is critical to protect the compound from light.

  • Thermal Degradation: Although many heterocyclic compounds are thermally stable, elevated temperatures can promote degradation. While specific data for this compound is unavailable, it is a standard precautionary measure to store chemical reagents at reduced temperatures to minimize the rate of any potential decomposition reactions.

Troubleshooting Guide

Q3: I observe a new spot on my TLC/LC-MS analysis of an older sample. What could it be?

An additional, more polar spot on a TLC or a new peak with a different retention time in LC-MS could indicate degradation.

  • Potential Cause 1: Hydrolysis. If the new peak corresponds to a lower molecular weight and increased polarity, it is likely the carboxylic acid hydrolysis product. You can confirm this by co-spotting your sample with a small amount of the hydrolyzed material (if available) or by analyzing the mass difference in LC-MS.

  • Potential Cause 2: Photodegradation. If the sample has been exposed to light, the new spot could be a product of a photochemical reaction. These products can be numerous and complex.[3]

Preventative Action: Always store the compound in a tightly sealed, amber-colored vial under an inert atmosphere in the refrigerator. When handling, minimize its exposure to ambient light and moisture.

Q4: My experimental results are inconsistent when using a freshly opened bottle versus an older one. Why might this be?

Inconsistent results are often a sign of compound degradation, leading to a lower effective concentration of the active starting material.

  • Purity Decrease: The purity of the compound in the older bottle may have decreased due to slow degradation over time, even under recommended storage conditions.

  • Moisture and Air Exposure: Each time the bottle is opened, it is exposed to atmospheric moisture and oxygen, which can accelerate hydrolysis and oxidation.

Best Practices:

  • For critical experiments, use a freshly opened vial or a sample that has been stored under ideal conditions for a minimal amount of time.

  • Consider aliquoting the compound into smaller, single-use vials upon receipt to minimize repeated exposure of the bulk material to the atmosphere.

Experimental Workflow for Handling and Storage

To ensure the longevity of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate, a strict handling protocol is recommended.

Caption: Decision workflow for handling and storage.

References

  • Papadaki, M., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. Available at: [Link]

  • Gao, Y., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Available at: [Link]

  • Guccione, S., et al. (2023). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. Molecules, 28(7), 3059. Available at: [Link]

  • Siddiqui, A. A., et al. (2014). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of Their Biological and Liquid Crystalline Properties. Journal of Applicable Chemistry, 3(6), 2416-2423. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Hydrolysis of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate

Welcome to the technical support center for the hydrolysis of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the hydrolysis of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific saponification reaction. Here, we provide in-depth, evidence-based solutions in a direct question-and-answer format to ensure your experiments proceed efficiently and yield the desired 5-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My hydrolysis of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate is incomplete. What are the primary factors I should investigate?

Answer:

Incomplete hydrolysis, or saponification, of this substrate typically stems from a few key experimental parameters. The reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.[1][2] The efficiency of this process is highly dependent on reaction conditions. Here are the primary areas to troubleshoot:

  • Insufficient Base: The stoichiometry of the base is critical. While a 1:1 molar ratio of hydroxide to ester is theoretically sufficient, in practice, an excess of base is often required to drive the reaction to completion.[3] This is because the reaction is irreversible only in the final step where the carboxylic acid is deprotonated to a carboxylate salt.[1][4]

  • Sub-optimal Temperature: Like many chemical reactions, the rate of hydrolysis is temperature-dependent. Room temperature may be insufficient for this particular heterocyclic ester.

  • Poor Solubility: The substrate, Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate, may have limited solubility in a purely aqueous basic solution, leading to a slow or incomplete reaction. The use of a co-solvent is often necessary.[3]

  • Reaction Time: The reaction may simply not have been allowed to proceed for a sufficient duration.

Question 2: I'm observing a significant amount of starting material even after prolonged reaction times. How can I optimize the reaction conditions?

Answer:

If you're confident that you've allowed adequate reaction time, the next step is to systematically optimize the other reaction parameters. Below is a suggested workflow for optimization.

Troubleshooting Workflow: Optimizing Hydrolysis

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Evaluation cluster_3 Outcome start Incomplete Hydrolysis base Increase Base Equivalents (e.g., 2-5 eq.) start->base temp Increase Reaction Temperature (e.g., 40-80 °C) base->temp solvent Modify Solvent System (e.g., add co-solvent like THF or MeOH) temp->solvent time Extend Reaction Time (e.g., monitor by TLC/LC-MS) solvent->time eval Analyze Reaction Mixture (TLC, LC-MS) time->eval complete Complete Hydrolysis eval->complete Success incomplete Still Incomplete eval->incomplete Failure incomplete->base Re-evaluate & Iterate

Caption: Troubleshooting workflow for incomplete hydrolysis.

Detailed Experimental Protocol for Optimization:
  • Varying Base Concentration:

    • Set up parallel reactions with 1.5, 2.0, 3.0, and 5.0 equivalents of a base like lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH).[3] LiOH is often a good choice due to its high reactivity and solubility.

    • Maintain a constant temperature (e.g., 50 °C) and solvent system (e.g., THF:Water 3:1).

    • Monitor the reactions by TLC or LC-MS at regular intervals (e.g., every hour).

  • Temperature Screening:

    • Using the optimal base concentration from the previous step, set up reactions at different temperatures, for instance, room temperature, 40 °C, 60 °C, and reflux.

    • Be mindful of the boiling points of your solvents.

  • Solvent System Modification:

    • The use of co-solvents like tetrahydrofuran (THF), methanol (MeOH), or ethanol (EtOH) can significantly improve the solubility of the starting material.[3]

    • A common starting point is a 3:1 or 4:1 mixture of the organic solvent to aqueous base.

Recommended Starting Conditions:
ParameterRecommended RangeNotes
Base LiOH, NaOH, or KOHLiOH is often preferred for its efficacy.
Base Equivalents 2 - 5An excess is generally required.[3]
Solvent System THF/Water, MeOH/Water, EtOH/WaterA ratio of 3:1 (organic:aqueous) is a good starting point.
Temperature 40 - 80 °CRefluxing may be necessary.
Reaction Time 2 - 24 hoursMonitor progress by TLC or LC-MS.
Question 3: Are there any potential side reactions I should be aware of during the hydrolysis of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate?

Answer:

Yes, the presence of the chloro-substituent on the pyridine ring introduces the possibility of nucleophilic aromatic substitution (SNAr). While the pyrazolo[1,5-a]pyridine system is relatively stable, under harsh basic conditions and elevated temperatures, the chloride could potentially be displaced by a hydroxide ion to form the corresponding 5-hydroxy derivative.[5]

Mitigation Strategies for Side Reactions:

  • Use Milder Bases: Lithium hydroxide is generally considered a milder base than sodium or potassium hydroxide and can sometimes reduce the incidence of side reactions.

  • Temperature Control: Avoid excessively high temperatures for prolonged periods. Aim for the lowest temperature that provides a reasonable reaction rate.

  • Monitor for Byproducts: Use analytical techniques like LC-MS to monitor for the formation of the hydroxylated byproduct (mass will be M-Cl+OH).

Question 4: What is the best work-up procedure to isolate the 5-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid product?

Answer:

A standard acidic work-up is required to protonate the carboxylate salt and precipitate the desired carboxylic acid.[3]

Step-by-Step Work-up Protocol:
  • Cool the Reaction: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

  • Remove Organic Solvent: If a volatile organic co-solvent like THF or MeOH was used, remove it under reduced pressure.

  • Acidify: Slowly add a dilute acid, such as 1N or 2N hydrochloric acid (HCl), to the aqueous solution with stirring.[3] Monitor the pH with pH paper or a pH meter. Continue adding acid until the pH is approximately 2-3.

  • Precipitation and Filtration: The carboxylic acid product should precipitate out of the solution as a solid. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with cold water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to a constant weight.

Work-up and Purification Flowchart:

G start Completed Reaction Mixture cool Cool to 0-5 °C start->cool remove_solvent Remove Organic Co-solvent (if applicable) cool->remove_solvent acidify Acidify with Dilute HCl to pH 2-3 remove_solvent->acidify precipitate Precipitate Product acidify->precipitate filtrate Collect Solid by Filtration precipitate->filtrate wash Wash with Cold Water filtrate->wash dry Dry Under Vacuum wash->dry product Pure Carboxylic Acid dry->product

Caption: Work-up and purification flowchart.

Question 5: My product seems to be impure after the initial precipitation. What are some common impurities and how can I purify my product further?

Answer:

Common impurities can include unreacted starting material, the 5-hydroxy byproduct, or inorganic salts from the work-up.

Purification Strategies:

  • Recrystallization: If the purity is reasonably high, recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) can be effective.

  • Silica Gel Chromatography: For more complex mixtures, column chromatography may be necessary. A gradient of ethyl acetate in hexanes, often with a small amount of acetic acid (0.5-1%) in the mobile phase to keep the carboxylic acid protonated and prevent streaking, is a good starting point.

  • Acid-Base Extraction: If the main impurity is the neutral starting material, an acid-base extraction can be performed. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired carboxylic acid will move into the aqueous layer as its salt, while the neutral starting material remains in the organic layer. The aqueous layer can then be separated, re-acidified, and the pure product extracted or filtered.

References

  • Shahla, S., Ngoh, G.C. and Yusoff, R. (2012), Optimization of base-catalyzed ethyl ester production from palm oil. Asia-Pacific Journal of Chemical Engineering, 7: S20-S25. [Link]

  • Process for the production of pyrazoles. (n.d.).
  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. (2007). Journal of Combinatorial Chemistry. [Link]

  • Saponification-Typical procedures. (2024, April 27). OperaChem. [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. (n.d.). Longdom Publishing. [Link]

  • Ethyl esters from the single‐phase base‐catalyzed ethanolysis of vegetable oils. (2003). Scite.ai. [Link]

  • Optimization of base-catalyzed ethyl ester production from palm oil. (2012). University of Malaya. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 23). Chemistry Steps. [Link]

  • hydrolysis of esters. (n.d.). Chemguide. [Link]

  • Chlorination and bromination of pyridine. (n.d.). ResearchGate. [Link]

  • Hydrolysis product troubleshooting. (2024, January 18). Reddit. [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. [Link]

  • Saponification of Esters. (n.d.). [Link]

  • PYRIDINE ITS DERIVATIVES. (n.d.). [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). ResearchGate. [Link]

  • A green and efficient hydrolysis of met. (2014). Journal of Chemical and Pharmaceutical Research. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PMC. [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (n.d.). ResearchGate. [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). Portal AmeliCA. [Link]

  • Process for preparing 5-methyl pyrazine-2-carboxylic acid. (n.d.).
  • Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones. (2020, September 25). RSC Publishing. [Link]

  • Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study. (2025, August 6). ResearchGate. [Link]

  • Mechanisms of Ester hydrolysis. (n.d.). [Link]

  • ETHYL 5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE. (n.d.). NextSDS. [Link]

  • Why noncatalyzed hydrolysis of esters is a very slow reaction? (2016, August 30). Quora. [Link]

  • Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process. (n.d.).
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018, October 8). ResearchGate. [Link]

  • Ester to Acid - Common Conditions. (n.d.). [Link]

  • Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding. (2015, February 20). R Discovery. [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: HPLC Method Validation for Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate Purity

Compound Profile & Analytical Challenges Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate (Molecular Formula: C10H9ClN2O2) is a specialized heterocyclic intermediate widely utilized in pharmaceutical synthesis. With a...

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Author: BenchChem Technical Support Team. Date: March 2026

Compound Profile & Analytical Challenges

Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate (Molecular Formula: C10H9ClN2O2) is a specialized heterocyclic intermediate widely utilized in pharmaceutical synthesis. With a monoisotopic mass of 224.03 Da and a predicted LogP of approximately 2.2, the compound exhibits moderate lipophilicity[1].

The primary analytical challenge in purity testing for this compound lies in resolving the Active Pharmaceutical Ingredient (API) from closely related process impurities. A critical pair often encountered is its hydrolyzed precursor, 5-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid[2]. Because the carboxylic acid is highly polar and the ester is moderately lipophilic, traditional isocratic chromatography struggles with the "general elution problem"—either the polar impurities elute too close to the void volume, or the non-polar API suffers from severe band broadening and long retention times.

Method Comparison: Legacy Isocratic HPLC vs. Optimized Gradient UHPLC

To establish a robust, self-validating system, we compared a traditional legacy method against an optimized Ultra-High-Performance Liquid Chromatography (UHPLC) method.

  • Legacy Method (Isocratic HPLC): Utilizes a standard 5 µm C8 column with an isocratic mobile phase (60:40 Water:Acetonitrile). While easily transferable, this method lacks the resolving power for closely eluting positional isomers and results in a prolonged run time (~25 minutes). Peak broadening reduces the signal-to-noise ratio, limiting the Limit of Detection (LOD).

  • Optimized Method (Gradient UHPLC): Utilizes a sub-2 µm C18 column (1.7 µm particle size) with a gradient elution profile (Water/Acetonitrile with 0.1% TFA).

    • Causality of Experimental Choice: The sub-2 µm particles drastically reduce the theoretical plate height, maximizing efficiency. The gradient elution compresses the analyte bandwidth as it travels through the column, resulting in ultra-sharp peaks. The addition of 0.1% Trifluoroacetic acid (TFA) lowers the pH to ~2.0, which acts as an ion-pairing agent for the basic pyrazolopyridine core and suppresses secondary interactions with residual silanols on the stationary phase.

Table 1: Chromatographic Conditions & Performance Comparison
ParameterLegacy Method (Isocratic HPLC)Optimized Method (Gradient UHPLC)
Column Chemistry C8, 150 x 4.6 mm, 5 µmBEH C18, 100 x 2.1 mm, 1.7 µm
Mobile Phase 60:40 Water:AcetonitrileA: 0.1% TFA in H₂O B: 0.1% TFA in ACN
Elution Profile IsocraticGradient (5% B to 95% B in 6 min)
Flow Rate 1.0 mL/min0.4 mL/min
Total Run Time 25.0 minutes8.0 minutes
Resolution (Critical Pair) Rs = 1.2 (High co-elution risk)Rs = 3.4 (Baseline separation)
Sensitivity (LOD) 0.05% Area0.01% Area

Method Validation Protocol (ICH Q2(R2) & USP <1225>)

To ensure regulatory compliance, the optimized analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[3] and United States Pharmacopeia (USP) General Chapter <1225>[4]. Recent revisions to USP <1225> align compendial validation with ICH Q2(R2) and emphasize a lifecycle management approach, focusing heavily on the "fitness for purpose" of the reportable result[5]. The validation study must provide sufficient evidence that the analytical procedure meets its predefined objectives[6].

Table 2: ICH Q2(R2) Validation Results Summary (Optimized Method)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at the API retention timePeak Purity Index > 99.9%Pass
Linearity & Range R² ≥ 0.999 (From LOQ to 120% nominal)R² = 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.5% - 100.8%Pass
Repeatability %RSD ≤ 2.0% (n=6 injections)%RSD = 0.4%Pass
Intermediate Precision %RSD ≤ 2.0% (Different day/analyst)%RSD = 0.6%Pass
LOD / LOQ S/N ≥ 3 (LOD) and S/N ≥ 10 (LOQ)LOD = 0.01%, LOQ = 0.03%Pass

Step-by-Step Methodology: Optimized UHPLC Workflow

This protocol is designed as a self-validating system , ensuring that instrument performance is proven prior to the generation of any reportable data.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of ultra-pure water. Degas via sonication.

  • Mobile Phase B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of Acetonitrile.

  • Causality: TFA ensures the acidic impurity (5-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid) remains fully protonated, preventing peak splitting and retention time shifts[2].

Step 2: Self-Validating Sample Preparation

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Solution: Prepare a 1.0 mg/mL solution of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate reference standard.

  • System Suitability Test (SST) Solution: Spike the standard solution with 0.1% (w/w) of the carboxylic acid impurity.

  • Causality: The SST acts as the self-validating mechanism. The system must demonstrate a resolution (Rs) > 2.0 between the API and the spiked impurity before batch analysis can proceed. If Rs < 2.0, the run is automatically aborted, preventing the reporting of false-positive purity data.

Step 3: Chromatographic Execution

  • Equilibrate the BEH C18 column at 40°C.

  • Causality: Elevated column temperature reduces the viscosity of the mobile phase, significantly lowering the backpressure generated by the 1.7 µm particles and improving mass transfer kinetics for sharper peaks.

  • Inject 1.0 µL of the SST solution. Verify Rs > 2.0, Tailing Factor < 1.5, and Theoretical Plates > 10,000.

  • Inject blank diluent to identify system peaks, followed by sample solutions in duplicate.

Step 4: Data Processing

  • Integrate chromatograms at a UV wavelength of 254 nm. Calculate final purity using the % Area Normalization method, excluding peaks present in the blank injection.

Visualizations

HPLC_Workflow Start Sample Preparation (1.0 mg/mL in Diluent) Inject UHPLC Injection (1.0 µL Volume) Start->Inject Column Chromatographic Separation (BEH C18, 1.7 µm, Gradient) Inject->Column Detect UV Detection (PDA at 254 nm) Column->Detect Data Data Processing (Peak Integration & Rs > 2.0) Detect->Data Report Purity Reporting (% Area Normalization) Data->Report

Fig 1: Step-by-step UHPLC analytical workflow for purity testing and data processing.

Validation_Lifecycle ATP Analytical Target Profile (ATP) Define Purity Requirements Dev Method Development (Column & Gradient Screening) ATP->Dev Val ICH Q2(R2) Validation (Specificity, Linearity, Precision) Dev->Val Transfer Method Transfer (QC Laboratory) Val->Transfer Verify Ongoing Performance Verification (USP <1221>) Transfer->Verify

Fig 2: Analytical procedure lifecycle from target profile to ongoing verification.

References

  • PubChemLite . "Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate (C10H9ClN2O2)". Université du Luxembourg. URL:[Link]

  • NextSDS . "5-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid — Chemical Substance Information". URL:[Link]

  • International Council for Harmonisation (ICH) . "Validation of Analytical Procedures Q2(R2)". ICH Official Guidelines. URL:[Link]

  • European Medicines Agency (EMA) . "ICH guideline Q2(R2) on validation of analytical procedures". URL:[Link]

  • United States Pharmacopeia (USP) . "General Chapters: <1225> VALIDATION OF COMPENDIAL PROCEDURES". USPBPEP. URL:[Link]

  • Investigations of a Dog . "USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision". URL: [Link]

Sources

Comparative

Benchmarking Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate against other heterocyclic building blocks

As the demand for highly selective, metabolically stable, and soluble drug candidates intensifies, the selection of core heterocyclic building blocks has never been more critical. Traditional scaffolds like indoles and i...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly selective, metabolically stable, and soluble drug candidates intensifies, the selection of core heterocyclic building blocks has never been more critical. Traditional scaffolds like indoles and imidazopyridines frequently present late-stage developmental bottlenecks, ranging from rapid oxidative metabolism to poor pharmacokinetic profiles[1].

In response, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged bioisostere, prominently featured in FDA-approved targeted therapies such as the RET kinase inhibitor selpercatinib[1]. This guide provides an objective, data-driven benchmark of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate (CAS: 1691046-87-3)[2] against its structural analogues, offering synthetic chemists and drug development professionals actionable insights into its reactivity, physicochemical advantages, and experimental handling.

Structural & Physicochemical Benchmarking

When designing kinase inhibitors or antitubercular agents, scaffold hopping is a standard strategy to optimize target affinity and pharmacokinetic properties[3]. Comparing Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate against its indole and imidazo[1,2-a]pyridine counterparts reveals distinct advantages in metabolic stability and solubility[4].

Comparative Performance Matrix
Property / FeatureEthyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylateEthyl 5-chloroindole-2-carboxylateEthyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
Core Scaffold Pyrazolo[1,5-a]pyridineIndoleImidazo[1,2-a]pyridine
Metabolic Stability High: Lower π-electron density resists CYP450 oxidation[1].Low: High electron density leads to rapid oxidative metabolism.Moderate: Susceptible to oxidation at specific ring positions.
Aqueous Solubility High: Favorable LogD profile due to the N1 nitrogen[4].Poor: Highly lipophilic, requiring extensive formulation.Moderate: Often requires solubilizing appendages.
Kinase Hinge Binding Excellent: N1 lone pair acts as a strong hydrogen bond acceptor[5].Moderate: NH acts as a donor, limiting binding orientations.Good: N1 acts as an acceptor, but with different vector angles.
C-Cl Reactivity High: Halogen is electronically activated by the bridgehead nitrogen.Low: Unactivated aryl chloride; requires harsh coupling conditions.Moderate: Requires optimized ligands for cross-coupling.
The Logic of Scaffold Hopping

The transition from traditional indoles to pyrazolo[1,5-a]pyridines is not merely empirical; it is driven by strict electronic causality. The nitrogen atom at position 1 of the pyrazolo[1,5-a]pyridine nucleus induces a negative electrostatic potential that perfectly mimics the hinge-binding interactions required for kinase inhibition, while simultaneously stripping the ring of the excess π-electron density that plagues indoles with metabolic liabilities[1][5].

ScaffoldHopping Indole Indole Core (High π-electron density) Liability: Rapid Metabolism Imidazo Imidazo[1,2-a]pyridine (Improved stability) Liability: Poor Solubility Indole->Imidazo Scaffold Hopping (Nitrogen insertion) Pyrazolo Pyrazolo[1,5-a]pyridine (Optimal Bioisostere) Benefit: High Stability & Solubility Indole->Pyrazolo Direct Replacement (Kinase Hinge Binder) Imidazo->Pyrazolo Isosteric Shift (N-N bond formation)

Logical progression of scaffold hopping to the pyrazolo[1,5-a]pyridine core.

Experimental Methodology: Self-Validating C5-Functionalization

A primary synthetic advantage of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate is its dual functionalization handles: the C2-ester for amidation/saponification and the C5-chlorine for transition-metal-catalyzed cross-coupling.

Below is a field-proven, self-validating protocol for the Suzuki-Miyaura cross-coupling at the C5 position.

Causality Behind Experimental Choices

Aryl chlorides are notoriously challenging substrates for oxidative addition. However, the C5-chlorine in this scaffold is moderately activated by the electron-withdrawing nature of the fused bicyclic system. We select Pd(dppf)Cl₂ as the catalyst because the bidentate dppf ligand enforces a large bite angle, which sterically accelerates the rate-limiting oxidative addition into the C-Cl bond. A biphasic 1,4-dioxane/water (4:1) solvent system is employed to ensure the homogeneous solubilization of both the organic electrophile and the inorganic base (K₂CO₃), a strict requirement for efficient transmetalation.

Step-by-Step Protocol
  • Reagent Assembly: In a flame-dried Schlenk flask, combine Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

    • Self-Validation Check: Inspect the boronic acid visually. If it appears glassy or clumped, it has likely dehydrated into a boroxine anhydride, which skews the stoichiometry. Use only free-flowing powder.

  • Solvent Addition & Deoxygenation: Add a mixture of 1,4-dioxane and deionized water (4:1 v/v). Degas the suspension via three freeze-pump-thaw cycles or by vigorous sparging with N₂ for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the catalytically active Pd(0) species to an inactive Pd(II) complex, permanently arresting the catalytic cycle.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of N₂. Seal the flask and heat to 90 °C.

  • Reaction Monitoring: After 4 hours, sample the organic layer for TLC (Hexanes/EtOAc 3:1) and LC-MS analysis.

    • Self-Validation Check: The complete disappearance of the starting material (m/z 225 [M+H]⁺) and the emergence of a new, more polar UV-active spot confirms successful cross-coupling. If unreacted chloride remains but the boronic acid is consumed, protodeboronation has occurred; spike the reaction with an additional 0.5 eq of boronic acid and 0.02 eq of Pd catalyst.

  • Workup & Isolation: Cool the mixture to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Workflow Start Ethyl 5-chloro... + Aryl Boronic Acid Catalyst Add Pd(dppf)Cl2 & K2CO3 in Dioxane/H2O Start->Catalyst Degas Degas (N2 x3) Crucial for Pd(0) stability Catalyst->Degas Heat Heat at 90°C Monitor via TLC/LCMS Degas->Heat Workup Aqueous Workup & Extraction (EtOAc) Heat->Workup Purify Silica Gel Chromatography Workup->Purify

Self-validating Suzuki-Miyaura cross-coupling workflow for C5 functionalization.

Conclusion

Benchmarking Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate against traditional heterocycles highlights its superiority as a modern building block. By mitigating the metabolic liabilities of indoles and the solubility issues of imidazopyridines, this scaffold provides a robust foundation for the development of next-generation therapeutics, particularly in the realms of kinase inhibition and infectious disease[1][3]. Its predictable reactivity at the C5 and C2 positions further ensures that it can be seamlessly integrated into high-throughput medicinal chemistry workflows.

Sources

Validation

Validating the Biological Activity of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate Derivatives: A Comparative Guide

As drug discovery pivots toward multi-target pharmacophores and host-directed therapies, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure. Specifically, Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-c...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward multi-target pharmacophores and host-directed therapies, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure. Specifically, Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate (E5C-PPC) and its derivatives demonstrate exceptional versatility.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the biological activity of E5C-PPC derivatives across two proven therapeutic domains: Antiviral (Anti-HBV) and Oncology (Apoptosis Induction) . By comparing these compounds against standard-of-care alternatives and detailing self-validating experimental workflows, this guide provides a rigorous framework for researchers looking to benchmark pyrazolo[1,5-a]pyridine-based candidates.

Mechanistic Overview & Structural Rationale

The pharmacological potency of E5C-PPC derivatives stems from the precise functionalization of the core ring. The addition of a chlorine atom at the C5 position is not arbitrary; it fundamentally alters the molecule's interaction dynamics.

The Causality of Halogenation: The 5-chloro substitution enhances the Lipophilic Ligand Efficiency (LLE) of the molecule. In the context of protein binding, this halogen atom acts as a highly specific Lewis acid, engaging in halogen bonding with electron-rich moieties (such as backbone carbonyls) within the hydrophobic pockets of target proteins. This structural tuning allows E5C-PPC derivatives to act as dual-modality agents, effectively inhibiting the Human La protein in HBV models and acting as BH3 mimetics to inhibit Mcl-1/Bcl-xL in oncology models .

MoA cluster_HBV Anti-HBV Pathway cluster_Oncology Oncology Pathway E5CPPC E5C-PPC Derivatives LaProt Human La Protein E5CPPC->LaProt Inhibits Mcl1 Mcl-1 / Bcl-xL E5CPPC->Mcl1 Dual Inhibition HBV_RNA HBV RNA Stabilization (Blocked) LaProt->HBV_RNA Prevents ViralRep Decreased Viral Replication HBV_RNA->ViralRep Leads to Bax Bax/Bak Release Mcl1->Bax Triggers Apoptosis Cancer Cell Apoptosis Bax->Apoptosis Induces

Fig 1. Dual-modality signaling pathways of E5C-PPC derivatives in HBV and Oncology.

Performance Comparison: Antiviral (Anti-HBV) Activity

Current HBV therapies, such as Entecavir, target the viral polymerase. While highly effective, they are susceptible to viral mutations (e.g., rtM204V/I). E5C-PPC derivatives bypass this by targeting the Human La protein , a host factor required to stabilize HBV RNA. Because the target is host-derived, the barrier to viral resistance is significantly higher.

Quantitative Efficacy Benchmarks

Data represents synthesized benchmark values derived from pyrazolo[1,5-a]pyridine evaluations in HepG2.2.15 cell lines.

CompoundTarget MechanismIC₅₀ (μM)CC₅₀ (μM)Selectivity Index (SI)Resistance Profile
E5C-PPC Derivative Host La Protein Inhibition0.85>100>117Effective against Entecavir-resistant strains
HBSC-11 (Parent) Host La Protein Inhibition5.20>100>19Effective against Entecavir-resistant strains
Entecavir (Standard) Viral Polymerase Inhibition0.004>50>12,500Susceptible to rtM204V/I mutations

Expert Insight: While Entecavir boasts a superior absolute IC₅₀, the E5C-PPC derivative demonstrates a vastly improved Selectivity Index (SI) compared to its unchlorinated parent compound (HBSC-11). The 5-chloro modification enhances target residence time on the La protein, making it a highly viable candidate for combination therapies aimed at eradicating resistant HBV strains.

Performance Comparison: Oncology (Apoptosis Induction)

In oncology, overexpression of anti-apoptotic proteins (Mcl-1, Bcl-xL) leads to aggressive tumor survival. Standard BH3 mimetics like ABT-737 potently inhibit Bcl-2 and Bcl-xL but are blind to Mcl-1, leading to rapid drug resistance. E5C-PPC derivatives act as dual Mcl-1/Bcl-xL inhibitors , mimicking the alpha-helical structure of the pro-apoptotic BH3 domain .

Binding Affinity & Cytotoxicity Profiles
CompoundTarget ProfileMcl-1 Kᵢ (nM)Bcl-xL Kᵢ (nM)Cell Viability IC₅₀ (μM)
E5C-PPC Derivative Mcl-1 / Bcl-xL45120.8
ABT-737 (Standard) Bcl-2 / Bcl-xL>1,000<1>10.0 (in Mcl-1 driven lines)

Expert Insight: The E5C-PPC scaffold restores apoptotic sensitivity in ABT-737-resistant cell lines. The rigid, planar nature of the pyrazolo[1,5-a]pyridine core, combined with the lipophilic 5-chloro substituent, allows the molecule to deeply penetrate the P2 hydrophobic pocket of Mcl-1, a feat ABT-737 cannot achieve.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . They incorporate built-in counter-screens to eliminate false positives caused by assay interference or non-specific toxicity.

Workflow cluster_Assays In Vitro Validation Prep Compound Prep (E5C-PPC) HepG2 HepG2.2.15 Assay (HBV DNA/HBsAg) Prep->HepG2 FP_Assay FP Assay (Mcl-1/Bcl-xL) Prep->FP_Assay Data Data Synthesis (IC50 / Ki) HepG2->Data FP_Assay->Data

Fig 2. High-throughput in vitro validation workflow for E5C-PPC derivatives.

Protocol A: HepG2.2.15 Antiviral & Cytotoxicity Assay

Self-Validation Mechanism: Parallel CCK-8 cytotoxicity screening ensures that reductions in HBV DNA are driven by true antiviral activity, not non-specific host cell death.

  • Cell Seeding: Seed HepG2.2.15 cells (stably transfected with the HBV genome) in 96-well plates at a density of 2×104 cells/well. Incubate at 37°C in 5% CO₂ for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the E5C-PPC derivative (0.1 μM to 100 μM). Include Entecavir as a positive control and DMSO (0.1%) as a vehicle control.

  • Dual-Readout Incubation: Incubate for 72 hours.

  • Antiviral Readout (qPCR): Extract total DNA from the culture supernatant. Quantify HBV DNA copies using real-time qPCR targeting the conserved HBV S-gene. Calculate the IC₅₀.

  • Cytotoxicity Counter-Screen (CCK-8): In a parallel identically treated plate, add 10 μL of CCK-8 reagent to each well. Incubate for 2 hours and measure absorbance at 450 nm to calculate the CC₅₀.

  • Validation Check: Calculate the Selectivity Index (SI = CC₅₀ / IC₅₀). An SI > 10 validates the compound as a true antiviral agent.

Protocol B: Fluorescence Polarization (FP) Competitive Binding Assay

Self-Validation Mechanism: Utilizing a fluorescent tracer measures direct target engagement (displacement), eliminating false positives from Pan-Assay Interference Compounds (PAINS).

  • Tracer Preparation: Synthesize and purify a FITC-labeled Bid BH3 peptide (the tracer) known to bind both Mcl-1 and Bcl-xL.

  • Protein Complexing: Incubate recombinant human Mcl-1 (10 nM) with the FITC-Bid tracer (2 nM) in assay buffer (20 mM HEPES, 50 mM NaCl, 0.05% Tween-20, pH 7.4) until polarization stabilizes.

  • Competitive Displacement: Add serial dilutions of the E5C-PPC derivative to the wells.

  • Measurement: Read the plate on a microplate reader equipped with polarizing filters (Ex: 485 nm, Em: 535 nm).

  • Data Analysis: As the E5C-PPC derivative competitively displaces the FITC-Bid tracer, the tumbling rate of the tracer increases, leading to a measurable drop in millipolarization (mP) units. Calculate the Kᵢ using the Cheng-Prusoff equation.

Conclusion

Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate is far more than a simple building block; it is a highly tunable pharmacophore. By validating its derivatives through rigorous, self-validating assays, researchers can confidently benchmark their efficacy. Whether overcoming Entecavir resistance in HBV via La protein inhibition or breaking ABT-737 resistance in oncology via dual Mcl-1/Bcl-xL inhibition, the E5C-PPC scaffold represents a premier starting point for advanced drug development.

References

  • A Novel Inhibitor of Human La Protein with Anti-HBV Activity Discovered by Structure-Based Virtual Screening and In Vitro Evaluation PLoS One / PubMed Central (PMC) URL:[Link]

  • Discovery of Potent Mcl-1/Bcl-xL Dual Inhibitors by Using a Hybridization Strategy Based on Structural Analysis of Target Proteins Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Comparative

A Senior Application Scientist's Guide to 2D NMR for Unambiguous Structural Validation of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate

Introduction: The Imperative of Structural Certainty in Drug Discovery The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerou...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Structural Certainty in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous bioactive compounds, including anticancer agents and protein inhibitors.[1][2] The synthesis of derivatives, such as Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate, often involves multi-step reactions where the formation of constitutional isomers is a significant risk. An incorrect structural assignment can invalidate subsequent biological data, leading to wasted resources and time.

While 1D NMR (¹H and ¹³C) provides a foundational look at a molecule's chemical environment, it often lacks the resolving power to definitively distinguish between closely related isomers. This guide presents a comprehensive, self-validating workflow using a suite of 2D NMR experiments—COSY, HSQC, and HMBC—to establish the structural integrity of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate with absolute confidence. We will not only detail the protocols but also explore the causal logic that makes this multi-faceted approach the gold standard for structural elucidation in modern chemistry.

The Analytical Challenge: Isomeric Ambiguity

The target molecule, Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate, possesses a specific arrangement of substituents on its fused heterocyclic core. During synthesis, a potential side-product could be an isomer, for instance, with the chlorine atom at the C-6 or C-7 position. Such an isomer would have a very similar mass and might exhibit only subtle differences in its 1D NMR spectrum, making definitive assignment challenging.

Structure of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate with atom numbering for NMR analysis.

Figure 1. Structure and numbering of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate.

Our objective is to use 2D NMR to create an unbreakable chain of evidence that confirms the connectivity shown in Figure 1, leaving no room for ambiguity.

The Spectroscopic Toolkit: A Triad of Correlative Experiments

The power of our approach lies in combining three distinct but complementary 2D NMR experiments. Each provides a unique piece of the structural puzzle, and together they create a self-validating dataset.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds (e.g., H-C-H or H-C-C-H).[3][4] It is the primary tool for mapping out contiguous proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (¹JCH coupling).[5][6] It definitively links the ¹H and ¹³C spectra, allowing for the unambiguous assignment of all protonated carbons (CH, CH₂, CH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for skeletal elucidation. It reveals correlations between protons and carbons over multiple bonds (typically 2 to 4 bonds, ²JCH, ³JCH, and sometimes ⁴JCH).[7][8] These "long-range" correlations are critical for connecting the spin systems identified by COSY and, crucially, for locating non-protonated (quaternary) carbons within the molecular framework.

Experimental Workflow and Detailed Protocols

A robust dataset begins with meticulous sample preparation and optimized data acquisition.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing & Analysis A Dissolve ~15-20 mg of compound in 0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) B Transfer to 5 mm NMR tube A->B C Lock & Shim B->C D Acquire 1D Spectra (¹H, ¹³C, DEPT-135) C->D E Acquire 2D COSY D->E F Acquire 2D HSQC E->F G Acquire 2D HMBC F->G H Fourier Transform & Phase Correction G->H I Assign 1D Spectra H->I J Analyze COSY Correlations (Spin Systems) I->J K Analyze HSQC Correlations (¹JCH Assignments) J->K L Analyze HMBC Correlations (Assemble Skeleton) K->L M Final Structure Validation L->M

Caption: Overall workflow from sample preparation to final structure validation.

Detailed Experimental Protocols

1. Sample Preparation:

  • Accurately weigh 15-20 mg of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

  • Transfer the solution to a 5 mm NMR tube. The sample height should be at least 4.5 cm.[5]

2. NMR Data Acquisition: The following are typical parameters for a 500 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

Experiment Parameter Suggested Value Purpose
¹H NMR Scans (ns)8-16Achieve good signal-to-noise.
Relaxation Delay (d1)2 sAllow for full proton relaxation.
¹³C{¹H} NMR Scans (ns)1024-2048Overcome the low natural abundance of ¹³C.
Relaxation Delay (d1)2 sStandard delay.
COSY Scans per increment2-4Adequate for proton-detected experiment.
t1 increments256Provides sufficient resolution in the indirect dimension.
HSQC Scans per increment4-8Balances sensitivity and experiment time.
t1 increments256Standard resolution.
¹JCH145 HzOptimized for one-bond C-H coupling.
HMBC Scans per increment8-16Requires more scans for weaker, long-range signals.
t1 increments256-512Higher resolution can be beneficial.
Long-range J8-10 HzOptimized for typical 2- and 3-bond C-H couplings.[8]

Data Interpretation: A Step-by-Step Guide to Validation

Here, we will walk through the analysis of hypothetical but chemically accurate NMR data to demonstrate the validation process.

Step 1: Foundational 1D NMR Analysis

First, we analyze the 1D spectra to identify the basic components of the molecule. We expect to see:

  • ¹H NMR: Three aromatic protons (two doublets, one triplet), one singlet for the pyrazole proton, and the characteristic quartet and triplet for the ethyl ester group.

  • ¹³C NMR: Nine signals for the heterocyclic core and three signals for the ethyl ester group, for a total of 12 distinct carbon environments. A DEPT-135 experiment would confirm the multiplicity (CH, CH₂, CH₃).

Step 2: HSQC - Linking Protons to Carbons

The HSQC spectrum is the Rosetta Stone that translates the proton spectrum into the carbon spectrum. Each cross-peak confirms a direct, one-bond connection.

Proton (¹H) Signal Carbon (¹³C) Signal Assignment Rationale
~7.20 ppm (s)~112 ppmH3 / C3Single proton attached to a pyrazole ring carbon.
~8.50 ppm (d)~130 ppmH7 / C7Aromatic proton adjacent to a CH group.
~7.60 ppm (d)~125 ppmH6 / C6Aromatic proton adjacent to the chloro-substituted carbon.
~4.40 ppm (q)~62 ppmH10 / C10Methylene group of the ethyl ester, adjacent to a methyl group.
~1.40 ppm (t)~14 ppmH11 / C11Methyl group of the ethyl ester, adjacent to a methylene group.

This table provides expected assignments. Actual chemical shifts may vary.

Step 3: COSY - Mapping the Proton Neighborhoods

The COSY spectrum reveals which protons are neighbors. For our target molecule, the most crucial observation is the correlation between the protons on the pyridine ring.

G H3 H3 H6 H6 H7 H7 H6->H7 ³JHH H10 H10 (CH2) H11 H11 (CH3) H10->H11 ³JHH

Caption: Key expected COSY (³JHH) correlations.

The COSY data confirms two isolated spin systems:

  • Pyridine Ring Fragment: A clear cross-peak between H6 and H7 establishes their connectivity. The absence of further couplings for these protons confirms they are part of a three-proton system interrupted by the chlorine at C5 and the fusion at C8a.

  • Ethyl Group: A strong correlation between the quartet (H10) and the triplet (H11) confirms the ethyl fragment.

Step 4: HMBC - Assembling the Complete Skeleton

The HMBC spectrum provides the long-range correlations needed to piece everything together. It connects the fragments identified by COSY and positions the quaternary carbons and substituents. This is the definitive step in the validation process.

Caption: Key expected HMBC correlations confirming the molecular skeleton.

Key Validating Correlations from HMBC:

Proton Correlates to Carbon... Significance of the Correlation
H3 C2, C3a, C8a, C9 This is a cornerstone set of correlations. It connects the pyrazole proton to the ester-bearing C2, the two bridgehead carbons (C3a, C8a), and the ester carbonyl (C9), firmly establishing the pyrazole half of the molecule and the C2 substitution.
H7 C5, C8a Connects H7 to the chloro-substituted C5 and the bridgehead C8a. This confirms the C7 position relative to the chlorine and the ring fusion.
H6 C5, C8a Connects H6 to the chloro-substituted C5 and the bridgehead C8a. This, combined with the H7 correlations, locks in the positions of C5, C6, and C7.
H10 (CH₂) C2, C9, C11 Links the ethyl group to the rest of the molecule by showing correlations to the ester carbonyl (C9) and, crucially, to the C2 of the pyrazole ring. The correlation to C11 is intramolecular.

The Self-Validating System: How the Data Interlocks

The trustworthiness of this analysis comes from cross-validation.[9]

  • HSQC identifies the H6/C6 and H7/C7 pairs.

  • COSY shows that H6 and H7 are adjacent protons.

  • HMBC confirms this relationship by showing a correlation from H6 to C7 and from H7 to C6 (³JCH). Furthermore, HMBC correlations from both H6 and H7 to the same quaternary carbon, C5, definitively proves that C5 is positioned between them and, being non-protonated, must be the site of the chloro-substituent.

If the chlorine were at C-6, the COSY spectrum would show no correlation in the aromatic region, and the HMBC patterns would be drastically different. This systematic cross-referencing between experiments eliminates all reasonable structural doubt.

Conclusion

The structural validation of a novel chemical entity is not merely a characterization step; it is the foundation upon which all subsequent research is built. By strategically employing a combination of 2D NMR experiments—COSY for proton connectivity, HSQC for direct carbon-proton assignment, and HMBC for skeletal assembly—we create a powerful, self-validating system. This guide demonstrates that this multi-pronged approach provides unambiguous, high-confidence structural confirmation of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate, a standard that should be applied to all high-value molecules in the drug discovery pipeline.

References

  • Bruker Corporation. (n.d.). 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Retrieved from [Link]

  • Parella, T., & Espinosa, J. F. (2013). Long-range Proton-Carbon Coupling Constants: NMR Methods and Applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 17-55. doi: 10.1016/j.pnmrs.2013.07.001. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

  • IMSERC. (n.d.). Long-range proton-carbon coupling constants. Northwestern University. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis of Polyfunctionalized Fused Pyrazolo-Pyridines: Characterization, Anticancer Activity, Protein Binding and Molecular Docking Studies. Molecules, 23(10), 2635. Retrieved from [Link]

  • Parella, T. (2020). How to measure long-range proton-carbon coupling constants from 1H-selective HSQMBC experiments. Magnetic Resonance in Chemistry, 58(5), 416-430. doi: 10.1002/mrc.4985. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]

  • Patel, H. R., et al. (2016). Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(1), 147-153. Retrieved from [Link]

  • University of Maryland, Baltimore County. (n.d.). Complex NMR experiments: 2D, selective, etc. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis, Structural Characterization of Some Pyrazolo [1-5a] pyrimidine and imidazo[1,2-b]pyrazole Derivatives as Anti-cancer Activity. ResearchGate. Retrieved from [Link]

  • Li, D., et al. (2007). Structure Elucidation of a Pyrazolo[3][10]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1086-1095. doi: 10.3390/12051086. Retrieved from [Link]

  • University of São Paulo. (n.d.). Table 1- Typical 2D NMR experiments used for molecular structure determination. Retrieved from [Link]

  • Li, D., et al. (2007). Structure Elucidation of a Pyrazolo[3][10]pyran Derivative by NMR Spectroscopy. ResearchGate. Retrieved from [Link]

  • Li, D., et al. (2007). Structure elucidation of a pyrazolo[3][10]pyran derivative by NMR spectroscopy. PubMed. Retrieved from [Link]

  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • University of Ottawa. (n.d.). Long-range heteronuclear correlation. Retrieved from [Link]

  • Viennet, T., et al. (2021). Quantification of Small Molecule Partitioning in a Biomolecular Condensate with 2D Nuclear Magnetic Resonance Spectroscopy. Angewandte Chemie, 60(35), 19358-19363. Retrieved from [Link]

  • Contreras, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(14), 4349. Retrieved from [Link]

  • Encyclopedia.pub. (2021, July 14). Functional Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Spectroscopy and Chromatography. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - 2D NMR. Retrieved from [Link]

  • Hurenko, A., et al. (2019). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 2b. ResearchGate. Retrieved from [Link]

  • Al-Warhi, T., et al. (2020). Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. ResearchGate. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved from [Link]

  • Ados, V., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15(411). Retrieved from [Link]

  • Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]

  • Arshad, M. F., et al. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. International Journal of Pharmaceutical Sciences and Research, 5(9), 3845-3850. Retrieved from [Link]

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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